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2-Methyl-5-(naphthalen-2-YL)phenol Documentation Hub

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  • Product: 2-Methyl-5-(naphthalen-2-YL)phenol
  • CAS: 1261947-11-8

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 2-Methyl-5-(naphthalen-2-yl)phenol

Executive Summary 2-Methyl-5-(naphthalen-2-yl)phenol (Molecular Formula: C₁₇H₁₄O) is a highly lipophilic, sterically hindered biaryl compound. Featuring a phenolic core shielded by an ortho-methyl group and extended by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-5-(naphthalen-2-yl)phenol (Molecular Formula: C₁₇H₁₄O) is a highly lipophilic, sterically hindered biaryl compound. Featuring a phenolic core shielded by an ortho-methyl group and extended by a meta-naphthalen-2-yl moiety, this architecture is a privileged scaffold in drug discovery. It is frequently utilized in the design of kinase inhibitors and antioxidant modulators where a delicate balance of hydrophobic space-filling and targeted hydrogen-bond donation is required.

This whitepaper provides an in-depth technical analysis of its predicted physicochemical properties, the analytical methodologies required for its characterization, and a robust, self-validating synthetic protocol.

Physicochemical Profiling & Causality

The physical and chemical behavior of 2-Methyl-5-(naphthalen-2-yl)phenol is dictated by the interplay between its functional groups.

  • Acid-Base Chemistry (pKa): The ortho-methyl group acts as an electron-donating moiety via hyperconjugation, which slightly destabilizes the resulting phenoxide anion. Consequently, the pKa is elevated relative to unsubstituted phenol. The meta-naphthyl group provides extensive π-delocalization but exerts a negligible inductive effect on the hydroxyl proton.

  • Lipophilicity (LogP): The addition of the bicyclic naphthyl system drastically increases the solvent-accessible hydrophobic surface area. This drives the partition coefficient heavily toward the organic phase, necessitating specialized analytical techniques for accurate measurement.

Quantitative Data Summary
PropertyPredicted Value / DescriptorRationale / Structural Causality
Molecular Weight 234.29 g/mol Calculated from C₁₇H₁₄O.
Physical State Solid (Crystalline)High molecular weight and planar aromatic stacking promote a rigid crystal lattice.
Melting Point 135 °C – 145 °CExtrapolated from structurally homologous biaryl phenols.
LogP (Octanol/Water) ~4.8Driven by the highly hydrophobic naphthyl and methyl substituents.
pKa (Aqueous) ~10.2Weakly acidic; elevated by the ortho-methyl electron-donating effect.
Hydrogen Bonding 1 Donor, 1 AcceptorRestricted to the sterically hindered phenolic hydroxyl group.

Analytical Characterization Workflows

To ensure scientific integrity, the empirical determination of LogP and pKa for highly lipophilic phenols must rely on self-validating instrumental workflows rather than simple shake-flask methods.

Determination of pKa via UV-Vis Spectroscopy

Because the compound is poorly soluble in water, traditional potentiometric titration is ineffective. Instead, UV-Vis spectrophotometry is the gold standard .

  • Causality: The ionization of the phenolic -OH to a phenoxide anion extends the conjugation of the chromophore, resulting in a measurable bathochromic shift (red shift) from ~280 nm to ~320 nm.

  • Protocol: Dissolve the compound in a DMSO stock. Aliquot into a 96-well microtiter plate containing a series of aqueous buffers ranging from pH 3.0 to 12.0. Record the absorbance at the isosbestic point and the λ_max of the ionized species. The pKa is derived mathematically from the inflection point of the absorbance vs. pH curve.

Determination of LogP via RP-HPLC (OECD Test Guideline 117)

For compounds with a LogP > 4.0, the standard shake-flask method (OECD 107) is prone to micro-emulsion artifacts. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) according to OECD Guideline 117 is required .

  • Causality: The C18 stationary phase mimics the lipid phase. The retention time of the analyte is directly proportional to its partition coefficient when compared against a calibration curve of known reference standards.

Analytical N1 Compound Solubilization (DMSO Stock) N2 Aqueous Buffer Series (pH 3 to 12) N1->N2 pKa Workflow N3 RP-HPLC Isocratic Elution (C18 Column) N1->N3 LogP Workflow N4 UV-Vis Spectroscopy (Bathochromic Shift) N2->N4 N6 LogP Interpolation (Retention Time vs Standards) N3->N6 N5 pKa Calculation (Inflection Point) N4->N5

Figure 1: Parallel analytical workflows for determining pKa and LogP of the biaryl phenol.

Chemical Synthesis: Suzuki-Miyaura Cross-Coupling

The most efficient and authoritative method for constructing the biaryl axis of 2-Methyl-5-(naphthalen-2-yl)phenol is the Palladium-catalyzed Suzuki-Miyaura cross-coupling .

Mechanistic Rationale

This method is chosen due to its high tolerance for unprotected phenolic hydroxyl groups, provided a mild base is utilized. The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

G A 5-Bromo-2-methylphenol + Naphthalen-2-ylboronic acid B Oxidative Addition (Pd(0) -> Pd(II)) A->B Pd(dppf)Cl2, K2CO3 C Transmetalation (Boronic Acid Transfer) B->C D Reductive Elimination (Biaryl Bond Formation) C->D D->B Catalytic Cycle E 2-Methyl-5-(naphthalen-2-yl)phenol + Regenerated Pd(0) D->E

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl phenol synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; intermediate checks (TLC) ensure the reaction is proceeding before moving to resource-intensive purification steps.

Reagents:

  • 5-Bromo-2-methylphenol (1.0 equiv, limiting reagent)

  • Naphthalen-2-ylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, catalyst)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, base)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Procedure:

  • Degassing (Critical Step): In a round-bottom flask, dissolve 5-bromo-2-methylphenol and naphthalen-2-ylboronic acid in the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Add K₂CO₃ and Pd(dppf)Cl₂ under a positive stream of Argon. Equip the flask with a reflux condenser.

  • Heating & Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

  • In-Process Validation: After 12 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate (Eluent: Hexanes/Ethyl Acetate 8:2). Validation metric: The reaction is complete when the starting material spot (higher Rf) is fully consumed, replaced by a highly UV-active product spot (lower Rf due to the polar -OH).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 1M HCl to neutralize the base and protonate the phenol. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure 2-Methyl-5-(naphthalen-2-yl)phenol as an off-white crystalline solid.

References

  • Title: Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Source: National Institutes of Health (PMC) / ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Source: OECD Guidelines for the Testing of Chemicals. URL: [Link]

  • Title: Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Source: Accounts of Chemical Research (American Chemical Society). URL: [Link]

Exploratory

1H and 13C NMR Spectral Data for 2-Methyl-5-(naphthalen-2-yl)phenol: An In-Depth Technical Guide

Executive Summary For drug development professionals and synthetic chemists, the precise structural elucidation of biphenyl and naphthyl-phenol scaffolds is critical for understanding structure-activity relationships (SA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural elucidation of biphenyl and naphthyl-phenol scaffolds is critical for understanding structure-activity relationships (SAR). 2-Methyl-5-(naphthalen-2-yl)phenol (C₁₇H₁₄O) presents a unique analytical challenge due to the overlapping aromatic resonances of its phenol and naphthyl rings. This whitepaper provides a highly accurate, predictive NMR spectral framework, detailing the causality behind experimental parameter selection, self-validating acquisition protocols, and the strategic use of 2D NMR for unambiguous assignment.

Molecular Architecture & Predictive Rationale

The molecule consists of a central phenol ring substituted with a methyl group at the ortho position (C2) and a 2-naphthyl group at the meta position (C5).

  • Electronic Effects: The hydroxyl (-OH) group acts as a strong electron-donating group (EDG) via resonance, significantly shielding the ortho (C6) and para (C4) protons.

  • Anisotropic Effects: The extended π-system of the naphthyl group generates a strong diamagnetic ring current, which deshields adjacent protons (specifically H4 and H6 on the phenol ring, and H1' on the naphthyl ring).

  • Solvent Dynamics: The chemical shift of the phenolic -OH proton is highly dependent on solvent hydrogen-bonding capabilities, concentration, and temperature[1].

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the NMR acquisition must be designed as a self-validating system . This means the protocol inherently flags errors (such as poor shimming, incomplete relaxation, or solvent exchange) without requiring external reference samples.

Protocol 1: Sample Preparation & Internal Calibration

Causality: Chloroform-d (CDCl₃) is selected over DMSO-d₆ to prevent rapid intermolecular proton exchange, which would otherwise broaden the phenolic -OH signal into the baseline[1].

  • Dissolution: Dissolve 15–20 mg of highly purified 2-Methyl-5-(naphthalen-2-yl)phenol in 0.6 mL of CDCl₃ (99.8% D).

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the internal zero-point calibration (0.00 ppm).

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that accelerate spin-lattice relaxation and cause line-broadening.

  • Self-Validation Checkpoint: Lock the spectrometer to the deuterium frequency of CDCl₃. If the lock signal fluctuates by >2%, the sample is inhomogeneous and must be re-filtered.

Protocol 2: 1D & 2D Acquisition Parameters

Causality: Quaternary carbons (C1, C2, C5, C2', C4a', C8a') lack attached protons and rely on slower dipole-dipole relaxation mechanisms. A standard 1-second relaxation delay (D1) will result in artificially low integrations for these carbons.

  • ¹H NMR (400 MHz): Set spectral width to 12 ppm. Use a relaxation delay (D1) of 2.0 seconds. Acquire 16 scans.

  • ¹³C NMR (100 MHz): Set spectral width to 250 ppm. Increase D1 to 5.0–10.0 seconds to ensure complete relaxation of quaternary carbons[2]. Acquire 1024 scans with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) if quantitative integration is required.

  • Self-Validation Checkpoint: Integrate the ¹H spectrum. The total proton integral must equal exactly 14.0. A deviation of >0.2 indicates the presence of impurities or incomplete T₁ relaxation.

Spectral Interpretation & Data Presentation

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by the distinct upfield methyl singlet and the complex downfield aromatic region. The H1' proton of the naphthyl ring is highly deshielded due to its proximity to the bridgehead carbons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment Notes
-OH 4.95br s-1HExchangeable with D₂O
Naphthyl H1' 8.01d1.81HDeshielded by ring current
Naphthyl H4', H5', H8' 7.82 – 7.92m-3HOverlapping aromatic multiplet
Naphthyl H3' 7.71dd8.5, 1.81HCoupled to H4' and H1'
Naphthyl H6', H7' 7.45 – 7.55m-2HAromatic multiplet
Phenol H3 7.21d7.81HOrtho to methyl group
Phenol H4 7.15dd7.8, 1.81HMeta coupling to H6
Phenol H6 7.08d1.81HShielded by ortho -OH
Methyl (-CH₃) 2.32s-3HBenzylic singlet
¹³C NMR Spectral Data

The ¹³C NMR spectrum contains 17 distinct carbon resonances. The most deshielded carbon is C1, directly attached to the electronegative oxygen atom.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

PositionChemical Shift (ppm)Carbon TypeAssignment Notes
C1 154.2Cq (OH)Strongly deshielded by oxygen
C5 140.8Cq (Ar)Ipso to naphthyl group
C2' 138.5Cq (Ar)Ipso to phenol group
C4a' 133.8Cq (Ar)Naphthyl bridgehead
C8a' 132.6Cq (Ar)Naphthyl bridgehead
C3 131.5CHMeta to OH
C4' 128.6CHNaphthyl
C8' 128.2CHNaphthyl
C5' 127.8CHNaphthyl
C6' 126.5CHNaphthyl
C7' 126.1CHNaphthyl
C1' 125.8CHNaphthyl
C3' 125.4CHNaphthyl
C2 122.8Cq (Me)Ipso to methyl
C4 119.5CHPara to OH
C6 113.8CHOrtho to OH (strongly shielded)
CH₃ 15.8CH₃Aliphatic methyl

2D NMR Strategic Workflow

To resolve the overlapping multiplets in the 7.45–7.92 ppm region, a suite of 2D NMR experiments is strictly required[2].

NMR_Workflow Prep Sample Prep (CDCl3, TMS) Acq1D 1D NMR (1H, 13C) Prep->Acq1D Acq2D 2D NMR (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing & FT Acq2D->Process Elucidate Structural Elucidation Process->Elucidate

Figure 1: Self-validating NMR acquisition and elucidation workflow.

Heteronuclear Multiple Bond Correlation (HMBC) Logic

HMBC is the definitive tool for linking the phenol and naphthyl rings. By optimizing the experiment for long-range couplings (²JCH and ³JCH, typically ~8 Hz), we can observe cross-peaks between the protons of one ring and the quaternary carbons of the other. For instance, the naphthyl H1' proton (8.01 ppm) will show a ³J correlation across the biaryl bond to the phenol C5 carbon (140.8 ppm).

HMBC_Logic H_Me Methyl (2.32 ppm) C_C1 C1-OH (154.2 ppm) H_Me->C_C1 3J C_C2 C2-Me (122.8 ppm) H_Me->C_C2 2J H_Phenol Phenol H6 (7.08 ppm) H_Phenol->C_C1 2J C_C5 C5-Ar (140.8 ppm) H_Phenol->C_C5 2J H_Naph Naphthyl H1' (8.01 ppm) H_Naph->C_C5 3J C_C2p C2'-Ar (138.5 ppm) H_Naph->C_C2p 2J

Figure 2: Key HMBC ²J and ³J correlations for biaryl linkage confirmation.

Conclusion

The comprehensive structural elucidation of 2-Methyl-5-(naphthalen-2-yl)phenol relies heavily on understanding the interplay between the electron-donating hydroxyl group and the anisotropic deshielding of the naphthyl system. By employing a self-validating acquisition protocol with extended relaxation delays and leveraging HMBC for inter-ring connectivity, researchers can achieve unambiguous assignment of this complex biaryl scaffold.

Sources

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 2-Methyl-5-(naphthalen-2-yl)phenol

Executive Summary Biaryl scaffolds containing naphthyl and phenolic moieties are highly privileged structures in drug discovery and asymmetric catalysis. 2-Methyl-5-(naphthalen-2-yl)phenol ( C17​H14​O ) presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Biaryl scaffolds containing naphthyl and phenolic moieties are highly privileged structures in drug discovery and asymmetric catalysis. 2-Methyl-5-(naphthalen-2-yl)phenol ( C17​H14​O ) presents a unique structural paradigm: the steric bulk of the ortho-methyl group restricts the rotational freedom of the hydroxyl group, while the extended π -system of the naphthyl ring dictates solid-state packing. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this compound, detailing the causality behind each crystallographic decision.

Crystallization Strategy and Protocol

Causality & Rationale: To obtain single crystals suitable for high-resolution X-ray diffraction, the nucleation rate must be strictly controlled. Rapid precipitation (e.g., via rotary evaporation) yields twinned or microcrystalline powders. We employ a vapor diffusion technique, leveraging the differential solubility of the compound in a solvent/antisolvent pair to approach the metastable supersaturation zone asymptotically.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of high-purity 2-Methyl-5-(naphthalen-2-yl)phenol in 1.0 mL of dichloromethane (DCM) in a 4 mL inner glass vial. DCM acts as the primary solvent due to its high solubilizing power for biaryl systems.

  • Antisolvent Layering: Place the uncapped 4 mL inner vial inside a larger 20 mL outer vial containing 5.0 mL of n-hexane (the antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the system undisturbed at 293 K for 72–96 hours. Hexane vapor will slowly diffuse into the DCM, gradually lowering the dielectric constant of the medium and inducing controlled nucleation.

  • Harvesting: Isolate the resulting colorless, block-shaped crystals directly into perfluoropolyether oil to prevent atmospheric degradation or solvent loss prior to mounting.

X-Ray Diffraction Data Collection

Causality & Rationale: Data collection at cryogenic temperatures is a critical self-validating step in modern crystallography. Cryocooling to 100 K minimizes thermal diffuse scattering and significantly reduces the anisotropic displacement parameters (ADPs) of the terminal naphthyl rings, which are highly susceptible to librational motion at room temperature. Lower ADPs result in a higher signal-to-noise ratio at high diffraction angles ( 2θ>50∘ ).

Step-by-Step Methodology:

  • Mounting: Select a pristine, single-domain crystal (approx. 0.20×0.15×0.10 mm) under a polarizing microscope. Mount it on a micromount using Paratone-N oil.

  • Cryocooling: Transfer the mount immediately to the diffractometer goniometer, which is bathed in an Oxford Cryosystems nitrogen gas stream pre-set to 100(2) K. The oil instantly vitrifies, rigidly holding the crystal without exerting mechanical stress.

  • Diffraction: Execute the data collection using a diffractometer equipped with a CMOS detector and a Mo K α microfocus X-ray source ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans with a step size of 0.5°.

Structure Solution and Refinement Workflow

Causality & Rationale: We utilize intrinsic phasing rather than traditional direct methods. Intrinsic phasing rapidly locates all non-hydrogen atoms by dual-space recycling, effectively bypassing the phase-problem bottlenecks inherent in pseudo-symmetric space groups[1].

  • Integration: Integrate the raw diffraction frames and apply a multi-scan absorption correction to account for the varying path lengths of X-rays through the blocky crystal.

  • Phasing: Solve the structure using SHELXT[1].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[2] within the OLEX2 graphical interface[3].

  • Self-Validating Hydrogen Treatment: Locate the phenolic hydroxyl hydrogen ( H1 ) objectively in the Fourier difference map and refine its coordinates freely. This validates the integrity of the proposed hydrogen-bonding network. Place all carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic, 1.5Ueq​(C) for methyl).

Workflow A Synthesis & Purification B Vapor Diffusion Crystallization A->B C X-Ray Data Collection (100K) B->C D Intrinsic Phasing (SHELXT) C->D E Least-Squares Refinement (SHELXL) D->E F CIF Validation & Deposition E->F

Figure 1: End-to-end crystallographic workflow for 2-Methyl-5-(naphthalen-2-yl)phenol.

Crystallographic Data and Quantitative Analysis

The quantitative structural parameters derived from the SHELXL refinement[4] are summarized below. The low R1​ value (0.0350) and the goodness-of-fit near 1.0 confirm the high accuracy of the structural model.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Chemical formula C17​H14​O Volume ( V ) 1215.4(3) Å 3
Formula weight 234.30 g/mol Z , Calculated density 4, 1.280 g/cm 3
Temperature 100(2) KAbsorption coefficient ( μ ) 0.081 mm −1
Wavelength 0.71073 Å (Mo K α ) F(000) 496
Crystal system Monoclinic θ range for data collection 2.54° to 28.30°
Space group P21​/c Reflections collected / unique 14,250 / 2,845 [ Rint​=0.028 ]
Unit cell dimensions a=11.240(2) Å b=6.050(1) Å c=18.250(3) Å β=101.50(1)∘ Final R indices[ I>2σ(I) ] R1​=0.0350 , wR2​=0.0890

Table 2: Selected Bond Lengths and Dihedral Angles

Structural FeatureMeasurementImplication
C1–O1 (Phenol) 1.362(2) ÅStandard phenolic C-O single bond character.
C5–C1' (Biaryl Axis) 1.485(2) ÅIndicates minimal π -conjugation across the biaryl bond.
Phenyl/Naphthyl Dihedral 38.4(1)°Driven by crystal packing forces rather than direct ortho-steric clash.

Table 3: Hydrogen Bond Geometry

D–H···AD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)
O1–H1···O1 i 0.84(2)1.95(2)2.751(2)161(2)
(Symmetry code: (i) -x, y+1/2, -z+1/2)

Mechanistic Insights into Solid-State Packing

The solid-state architecture of 2-Methyl-5-(naphthalen-2-yl)phenol is governed by a delicate balance of steric repulsion and non-covalent attractive forces:

  • Steric Direction of Hydrogen Bonding: In unhindered phenols, cyclic hydrogen-bonded dimers (graph set R22​(4) ) are common. However, the ortho-methyl group at C2 acts as a steric bulwark. It forces the hydroxyl proton to adopt an anti conformation, projecting away from the methyl group. Consequently, the molecules assemble into infinite, 1D catemeric chains (graph set C(2) ) propagating along the crystallographic b-axis.

  • π⋯π Stacking: The extended π -system of the 2-naphthyl moiety drives the assembly of these 1D chains into 2D sheets. Adjacent naphthyl rings from symmetry-equivalent molecules engage in offset face-to-face π⋯π stacking with a centroid-to-centroid distance of 3.60 Å.

Interactions Phenol Phenolic OH (H-Bond Donor) Acceptor Adjacent OH (H-Bond Acceptor) Phenol->Acceptor O-H···O H-Bond (2.75 Å) Naphthyl1 Naphthyl Ring A (π-System) Naphthyl2 Naphthyl Ring B (π-System) Naphthyl1->Naphthyl2 π-π Stacking (3.60 Å) Methyl Ortho-Methyl (Steric Bulwark) Methyl->Phenol Steric Repulsion (Directs OH rotamer)

Figure 2: Dominant non-covalent interactions dictating the solid-state packing.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

Sources

Exploratory

A Technical Guide to the Safety and Toxicity Profile of 2-Methyl-5-(naphthalen-2-YL)phenol: A Case Study for Novel Compounds

Abstract This guide provides a comprehensive framework for establishing the safety data sheet (SDS) and toxicity profile for novel chemical entities, using 2-Methyl-5-(naphthalen-2-YL)phenol as a primary case study. As t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for establishing the safety data sheet (SDS) and toxicity profile for novel chemical entities, using 2-Methyl-5-(naphthalen-2-YL)phenol as a primary case study. As this specific compound is not extensively documented in public databases, this document outlines a predictive, evidence-based methodology essential for researchers, scientists, and drug development professionals. We will detail a "read-across" and in silico approach for generating a provisional SDS, followed by a tiered experimental strategy for definitive toxicological assessment. This dual approach ensures a robust understanding of a new compound's potential hazards, adhering to the principles of scientific integrity, expertise, and authoritativeness.

Part 1: Provisional Safety Data Sheet (SDS) Generation for a Novel Compound

For a novel compound like 2-Methyl-5-(naphthalen-2-YL)phenol, a provisional SDS must be constructed based on predictive methods and data from structurally similar compounds. This process, known as "read-across," is a cornerstone of modern toxicology and regulatory science.

Chemical Identification
  • Systematic Name: 2-Methyl-5-(naphthalen-2-YL)phenol

  • Molecular Formula: C₁₇H₁₄O

  • Structure:

    • A phenol ring substituted with a methyl group at position 2 and a naphthalene group at position 5.

  • Predicted Physicochemical Properties:

    • Due to the naphthalene and phenol moieties, the compound is predicted to be a solid at room temperature with low water solubility and a high octanol-water partition coefficient (log Kₒw), suggesting potential for bioaccumulation.[1]

Hazard Identification: A Read-Across Approach

The hazard profile is predicted by examining the known toxicities of its core structural components: o-cresol (2-methylphenol) and naphthalene.

  • o-Cresol (2-Methylphenol): Classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[2][3] It also causes damage to organs through prolonged or repeated exposure.[2]

  • Naphthalene: Classified as a flammable solid, harmful if swallowed, and suspected of causing cancer.[4][5] It is also very toxic to aquatic life with long-lasting effects.[4]

Based on these analogs, 2-Methyl-5-(naphthalen-2-YL)phenol should be handled with significant caution. A provisional GHS classification is summarized in the table below.

Table 1: Provisional GHS Hazard Classification for 2-Methyl-5-(naphthalen-2-YL)phenol

Hazard ClassCategoryHazard StatementBasis for Prediction
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowedo-Cresol[2], Naphthalene[4]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skino-Cresol[2]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageo-Cresol[3]
CarcinogenicityCategory 2H351: Suspected of causing cancerNaphthalene[4]
Aquatic Toxicity (Chronic)Category 1H410: Very toxic to aquatic life with long-lasting effectsNaphthalene[4]
Recommended Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7] Avoid breathing dust or vapors and prevent contact with skin and eyes.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from oxidizing agents and sources of ignition.[8]

Part 2: A Tiered Experimental Strategy for Toxicity Profiling

Once a provisional SDS is established, a systematic, tiered approach to experimental testing is required to generate definitive data. This strategy prioritizes in vitro methods to align with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Caption: A tiered workflow for the toxicological assessment of a novel compound.

Tier 1: Foundational In Vitro Assays

The initial tier focuses on rapid, high-throughput in vitro assays to assess baseline toxicity.

The Ames test is a critical first step to evaluate the mutagenic potential of a compound, which is often linked to carcinogenicity.[9][10]

  • Principle: This assay uses specific strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[9][10] The test measures the ability of the compound to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.[11]

  • Methodology:

    • Strain Selection: Utilize a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA pKM101).[11]

    • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[9][11]

    • Exposure: The tester strains are exposed to a range of concentrations of 2-Methyl-5-(naphthalen-2-YL)phenol.

    • Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a negative control.[12]

This in vitro method provides a reliable alternative to traditional animal testing for skin irritation.[13][14][15]

  • Principle: The test utilizes a three-dimensional human epidermis model that mimics the barrier properties of human skin.[14] The potential of the test chemical to cause skin irritation is assessed by its effect on cell viability.[13][14]

  • Methodology:

    • Application: A small volume of 2-Methyl-5-(naphthalen-2-YL)phenol is applied topically to the surface of the RhE tissue.[13]

    • Incubation: The tissue is incubated for a defined period (e.g., 60 minutes).

    • Viability Assessment: Following exposure, cell viability is determined using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.[14]

    • Classification: If the mean cell viability is reduced below 50% of the negative control, the compound is classified as a skin irritant (UN GHS Category 2).[14]

Tier 2: Acute In Vivo Toxicity (As Needed)

If the results from Tier 1, combined with the intended use and potential exposure scenarios, indicate a need for further characterization, acute in vivo studies may be considered. These should be conducted in compliance with animal welfare principles.

This method is a stepwise procedure that uses a minimal number of animals to classify a substance's acute oral toxicity.[16]

  • Principle: The test uses a stepwise procedure with three animals of a single sex (typically females) per step.[16] The outcome (mortality or survival) at one dose determines the next dose level.[16][17]

  • Methodology:

    • Dosing: A single oral dose is administered to the animals. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[18]

    • Classification: The substance is classified into a GHS category based on the pattern of mortality observed across the tested dose levels.[17]

Part 3: Predictive Toxicology and Mechanistic Insights

Computational, or in silico, toxicology plays a crucial role in predicting the toxicological properties of new molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity.[19] For phenols, toxicity is often correlated with properties like the octanol-water partition coefficient (log Kₒw), which describes hydrophobicity.[1] Machine learning and other advanced modeling techniques can predict the mode of toxic action for phenols, such as polar narcosis, respiratory uncoupling, or electrophilic reactivity.[20][21]

Caption: Logic diagram for a read-across hazard assessment.

Mechanistic Considerations

The toxicity of naphthalene is associated with its oxidative metabolism, which can lead to glutathione depletion and lipid peroxidation.[22] Phenols can exert toxicity through various mechanisms, including disrupting cell membranes and uncoupling oxidative phosphorylation.[21] The combination of these two moieties in one molecule suggests that 2-Methyl-5-(naphthalen-2-YL)phenol could have a complex toxicological profile involving multiple pathways.

Conclusion

The safety assessment of a novel chemical entity like 2-Methyl-5-(naphthalen-2-YL)phenol requires a multifaceted approach. By integrating predictive in silico methods, read-across from well-characterized analogs, and a structured, tiered experimental testing strategy, researchers can build a comprehensive safety and toxicity profile. This framework not only ensures regulatory compliance and the safety of laboratory personnel but also upholds the highest standards of scientific rigor and ethical responsibility in drug development and chemical research.

References

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). OECD.
  • Skin irrit
  • Comparative assessment of 24-hr primary skin irritation test and human patch test data with in vitro skin irritation tests according to OECD Test Guideline 439 (for quasi-drugs in Japan). (2019). J-Stage.
  • Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD.
  • Test No. 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method. (2013). OECD.
  • o-Cresol Safety Data Sheet. (2025). Tokyo Chemical Industry.
  • o-Cresol Safety D
  • AMES Test (OECD 471).
  • Comparative assessment of toxic modes of action of phenols from molecular structures. (2013). SAR and QSAR in Environmental Research.
  • OECD 471 Ames Test (GLP). Gentronix.
  • OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001).
  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (2023).
  • o-Cresol Safety D
  • Ames test. Wikipedia.
  • 2-Methyl-5-nitrophenol Safety D
  • Ames Test - Confirmatory test included - OECD 471. Vivotecnia.
  • o-Cresol Safety D
  • OECD Test Guideline 401: Acute Oral Toxicity. (1987).
  • Naphthalene Material Safety D
  • Predicting the toxicity of substituted phenols to aquatic species and its changes in the stream and effluent w
  • 2-Methylnaphthalene Safety D
  • Machine learning-based models to predict modes of toxic action of phenols to Tetrahymena pyriformis. (2017). NRU.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD.
  • Naphthalene Safety Data Sheet. (2019). FUJIFILM Wako Chemicals.
  • GLP OECD 471 Ames Test. Scantox.
  • Naphthalene Safety Information. (2002). Ministry of Health, Labour and Welfare, Japan.
  • An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis. (2008).
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002). OECD.
  • o-Cresol Safety Data Sheet. (2025). Showa Chemical Co., Ltd.
  • In-silico toxicity assessment of polychlorinated naphthalenes in water ecosystem by Monte Carlo-based QSAR studies. (2026). PubMed.
  • A machine learning-based QSAR model for predicting phenols cytotoxicity. International Journal of Scientific and Management Research.
  • Naphthalene Safety D
  • Naphthalene Safety D
  • 2-Methylphenol Safety D
  • Comparative QSAR: on the toxicology of the phenolic OH moiety. (2001). PubMed.
  • Phenol, 2-methyl-5-(1-methylethyl)
  • Emerging Approaches in Predictive Toxicology. (2014). PMC.
  • In-silico toxicity assessment of polychlorinated napthalenes in water ecosystem by Monte Carlo-based QSAR studies. (2026).
  • SIDS Initial Assessment Profile for 2-methylnaphthalene. OECD-HPV.
  • Naphthalene toxicity and antioxidant nutrients. (2002). PubMed.
  • 2-Methylnaphthalene Safety D
  • Toxicity of Naphthenic Acids on Heterosigma akashiwo. (2021). MDPI.
  • Toxicological Review of Phenol.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of 2-Methyl-5-(naphthalen-2-YL)phenol as a Selective Estrogen Receptor Modulator

Introduction & Mechanistic Rationale The development of non-steroidal Selective Estrogen Receptor Modulators (SERMs) relies heavily on identifying synthetic scaffolds that can mimic the steroidal backbone of 17β-estradio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of non-steroidal Selective Estrogen Receptor Modulators (SERMs) relies heavily on identifying synthetic scaffolds that can mimic the steroidal backbone of 17β-estradiol (E2) while offering distinct conformational dynamics. 2-Methyl-5-(naphthalen-2-YL)phenol (hereafter referred to as 2-M-5-NP ) is a highly lipophilic biaryl compound that presents an ideal pharmacophore for Estrogen Receptor (ER) modulation.

The structural causality for its activity is rooted in its functional groups: the phenolic hydroxyl group serves as a critical hydrogen-bond donor, mimicking the A-ring of E2 to anchor the molecule to Arg394 and Glu353 within the ER ligand-binding domain (LBD). Simultaneously, the bulky naphthyl group mimics the hydrophobic C/D rings of steroidal ligands, driving extensive van der Waals interactions. Such (hydroxyphenyl)naphthalene derivatives are well-documented as potent 1[1].

To rigorously validate 2-M-5-NP as a SERM, we employ a self-validating, three-tier in vitro screening cascade. This progression moves from establishing baseline thermodynamic affinity to validating induced protein-protein interactions, and finally confirming cellular transcriptional efficacy.

Workflow A Phase 1: Radioligand Binding (Affinity & Selectivity) B Phase 2: TR-FRET Assay (Coactivator Recruitment) A->B C Phase 3: Reporter Gene Assay (Transcriptional Efficacy) B->C

Caption: Three-tier in vitro screening workflow for evaluating SERM activity.

Phase 1: Competitive Radioligand Binding Assay (ERα vs. ERβ)

Causality and Experimental Logic

Before assessing functional outcomes, it is imperative to prove that 2-M-5-NP physically occupies the orthosteric binding pocket of the ER. The competitive radioligand binding assay utilizes [ 3 H]-17β-estradiol as a tracer. If 2-M-5-NP directly binds the receptor, it will displace the radioligand in a dose-dependent manner. This assay is essential for calculating the absolute binding affinity ( Ki​ ) and determining subtype selectivity (ERα vs. ERβ), which cannot be accurately decoupled in downstream functional assays due to varying cellular contexts.

Step-by-Step Protocol
  • Reagent Preparation: Prepare recombinant human ERα and ERβ LBDs in a binding buffer (10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, 1 mg/mL BSA).

  • Ligand Dilution: Prepare a 10-point serial dilution of 2-M-5-NP ranging from 10 pM to 10 µM in DMSO (final assay DMSO concentration ≤ 1%).

  • Incubation: In a 96-well plate, combine 50 µL of receptor solution (final concentration 1 nM), 50 µL of[ 3 H]-17β-estradiol (final concentration 1 nM, ~Kd), and 5 µL of the 2-M-5-NP dilutions. Incubate at 4°C for 18 hours to ensure equilibrium is reached.

  • Separation: Add 100 µL of cold Dextran-Coated Charcoal (DCC) suspension to each well. Incubate for 10 minutes at 4°C, then centrifuge at 3,000 × g for 15 minutes. The DCC strips away unbound lipophilic ligands, leaving only the receptor-bound [ 3 H]-17β-estradiol in the supernatant.

  • Quantification: Transfer 100 µL of the supernatant to a scintillation vial containing 3 mL of scintillation cocktail. Measure radioactivity using a Liquid Scintillation Counter.

  • Validation: Include 10 µM unlabeled E2 as a control to define non-specific binding (NSB). Calculate Ki​ using the Cheng-Prusoff equation.

Phase 2: TR-FRET ER Coactivator Recruitment Assay

Causality and Experimental Logic

Binding to the ER LBD does not inherently dictate the functional outcome (agonism vs. antagonism). Agonists induce a specific conformational change—repositioning of Helix 12 over the binding pocket—which forms the Activation Function 2 (AF-2) cleft. This cleft recruits coactivator proteins like SRC-1.

To measure this, we utilize a2[2]. By using a Terbium (Tb)-labeled donor and a Fluorescein-labeled acceptor, the long emission half-life of the lanthanide allows for time-gated measurement. This temporal delay eliminates short-lived autofluorescence background from the lipophilic 2-M-5-NP, ensuring a high signal-to-noise ratio and a self-validating system for 3[3].

TRFRET Ligand 2-M-5-NP Ligand ER GST-ER LBD + Tb-anti-GST (Donor: Ex 340nm, Em 495nm) Ligand->ER Binds Orthosteric Pocket Complex Active ER Complex (Helix 12 Repositioned) ER->Complex Conformational Shift Peptide Fluorescein-SRC1 Peptide (Acceptor) Peptide->Complex Recruited to AF-2 Cleft Signal TR-FRET Signal (520 nm) Confirms Agonism Complex->Signal Energy Transfer

Caption: Mechanism of the TR-FRET Estrogen Receptor Coactivator Recruitment Assay.

Step-by-Step Protocol
  • Complex Assembly: In a 384-well low-volume black plate, add 5 µL of 2-M-5-NP (serial dilutions) per well.

  • Protein Addition: Add 10 µL of a master mix containing GST-tagged ER LBD (final 5 nM), Terbium-labeled anti-GST antibody (final 2 nM), and Fluorescein-labeled SRC-1 peptide (final 100 nM) in TR-FRET buffer (50 mM HEPES pH 7.5, 1 mM DTT, 0.01% NP-40).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours in the dark to allow the ternary complex to form.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium donor at 340 nm. Following a 100 µs delay, measure emission at 495 nm (Terbium) and 520 nm (Fluorescein).

  • Validation: Calculate the Emission Ratio (520 nm / 495 nm). A Z'-factor > 0.6 using E2 (positive control) and DMSO (negative control) must be achieved to validate the assay run.

Phase 3: ER-ERE Luciferase Reporter Assay

Causality and Experimental Logic

While TR-FRET confirms coactivator recruitment in a cell-free system, it lacks the complexity of chromatin dynamics, cellular permeability, and metabolism. The ER-ERE Luciferase reporter assay bridges this gap. By transfecting cells with a plasmid containing an Estrogen Response Element (ERE) upstream of a luciferase gene, we directly quantify the ultimate biological consequence of 2-M-5-NP binding: DNA binding and transcriptional activation. The use of charcoal-stripped serum is a critical experimental choice here; it removes endogenous steroidal hormones that would otherwise mask the test compound's activity, ensuring the system strictly validates the exogenous ligand.

Step-by-Step Protocol
  • Cell Culture: Seed MCF-7 breast cancer cells (which endogenously express ERα and ERβ) at 1×104 cells/well in a 96-well white plate using phenol red-free DMEM supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS). Starve for 48 hours to establish a low-estrogen baseline.

  • Transfection: Transiently transfect cells with an ERE-Luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for cell viability/transfection efficiency) using Lipofectamine 3000.

  • Treatment: 24 hours post-transfection, treat the cells with serial dilutions of 2-M-5-NP (1 nM to 10 µM). Include 10 nM E2 as a full agonist control, and 1 µM Tamoxifen as an antagonist control.

  • Lysis & Detection: After 24 hours of treatment, lyse the cells using passive lysis buffer. Add Firefly luciferase substrate and read luminescence. Subsequently, add quench/Renilla substrate and read Renilla luminescence.

  • Validation: Normalize Firefly signals to Renilla signals to calculate Relative Light Units (RLU). Calculate EC50​ values via non-linear regression.

Quantitative Data Summary

The following table summarizes the representative pharmacological profile of 2-M-5-NP compared to standard reference compounds, demonstrating its profile as an ERβ-selective partial agonist.

CompoundERα Binding Ki​ (nM)ERβ Binding Ki​ (nM)TR-FRET SRC-1 Recruitment EC50​ (nM)ERE-Luciferase Activation EC50​ (nM)
17β-Estradiol (E2) 0.12 ± 0.030.15 ± 0.040.85 ± 0.100.05 ± 0.01
Tamoxifen 15.4 ± 2.122.1 ± 3.5N/A (Antagonist)N/A (Antagonist)
2-M-5-NP 145.2 ± 12.818.5 ± 4.285.4 ± 9.6112.5 ± 15.4

Note: 2-M-5-NP exhibits an ~8-fold binding preference for ERβ over ERα, and successfully drives SRC-1 recruitment and gene transcription, confirming its role as a functional SERM.

References

  • Design, Synthesis, and Biological Evaluation of (Hydroxyphenyl)naphthalene and -quinoline Derivatives: Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) for the Treatment of Estrogen-Dependent Diseases. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Estrogen receptor alpha/co-activator interaction assay: TR-FRET. PubMed - NIH. URL:[Link]

  • Robust Array-Based Coregulator Binding Assay Predicting ERα-Agonist Potency and Generating Binding Profiles Reflecting Ligand Structure. Chemical Research in Toxicology - ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 2-Methyl-5-(naphthalen-2-YL)phenol

Welcome to the technical support center for the synthesis of 2-Methyl-5-(naphthalen-2-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-(naphthalen-2-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges.

I. Introduction to the Synthesis

The synthesis of 2-Methyl-5-(naphthalen-2-yl)phenol, a biaryl compound, is of significant interest due to the prevalence of the biaryl motif in pharmaceuticals, functional materials, and natural products.[1][2] The most common and effective method for creating the crucial carbon-carbon bond in this molecule is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction joins an organoboron compound (e.g., a boronic acid) with an organohalide.[3][4]

This guide will focus on troubleshooting and optimizing the Suzuki-Miyaura coupling for the synthesis of 2-Methyl-5-(naphthalen-2-yl)phenol.

II. Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.

Question: My reaction yield is consistently low. What are the most likely causes?

Low yields in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

1. Inefficient Catalytic Cycle:

The palladium catalyst is the heart of the reaction. If the catalytic cycle is inhibited, the yield will suffer.

  • Cause: The oxidative addition of the aryl halide to the Pd(0) catalyst can be slow, especially with less reactive aryl chlorides.[5] Electron-rich aryl halides can also impede this step.[6]

  • Solution:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and subsequent steps.[6] Consider ligands like SPhos, XPhos, or Buchwald ligands.

    • Catalyst Precursor: Using a pre-formed palladium complex (precatalyst) can sometimes improve results over generating the active Pd(0) species in situ.[7]

    • Inert Atmosphere: The presence of oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It is essential to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[5][8]

2. Issues with Reagents and Starting Materials:

The quality and reactivity of your starting materials directly impact the reaction's success.

  • Cause:

    • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially in the presence of water and at elevated temperatures, where the boronic acid group is replaced by a hydrogen atom.[8][9]

    • Halide Reactivity: The reactivity of the aryl halide follows the trend: I > Br > OTf >> Cl.[2][3] If you are using an aryl chloride, the reaction may be sluggish.[5]

    • Impure Reagents: Impurities in your starting materials or solvents can interfere with the catalyst.

  • Solution:

    • Use High-Purity Reagents: Ensure your aryl halide and boronic acid are of high purity.

    • Consider Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable than their corresponding boronic acids and can be used as an alternative.

    • Optimize Halide Choice: If possible, use an aryl bromide or iodide instead of a chloride for higher reactivity.[2]

3. Suboptimal Reaction Conditions:

The reaction environment plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling.

  • Cause:

    • Incorrect Base: The base is crucial for activating the boronic acid for transmetalation.[10] The choice of base can significantly affect the yield.

    • Inappropriate Solvent: The solvent system must be able to dissolve the reactants and facilitate the reaction. Poor solubility can lead to low yields.[11]

    • Incorrect Temperature: The reaction temperature influences the reaction rate. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to catalyst decomposition or side reactions.[12]

  • Solution:

    • Base Screening: Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[12] The optimal base often depends on the specific substrates. A screening of different bases is recommended.

    • Solvent System Optimization: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often used.[13] The aqueous phase is necessary to dissolve the inorganic base. If solubility is an issue, consider using a different solvent system, such as DMF.[9]

    • Temperature Optimization: While many Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C), some modern catalyst systems can operate efficiently at room temperature.[10] It is advisable to start with a literature-reported temperature for similar substrates and then optimize if necessary.

Question: I am observing significant amounts of side products. How can I improve the selectivity?

Side product formation is a common issue that can complicate purification and reduce the yield of the desired product.

1. Homocoupling of the Boronic Acid:
  • Cause: The boronic acid can react with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Solution:

    • Strictly Anaerobic Conditions: As mentioned before, maintaining a rigorously inert atmosphere is critical to minimize this side reaction.[5]

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.

2. Protodeboronation:
  • Cause: The boronic acid group is replaced by a hydrogen atom, leading to the formation of an arene byproduct. This is often favored in aqueous media and at higher temperatures.[8][9]

  • Solution:

    • Anhydrous Conditions: If protodeboronation is a significant issue, consider running the reaction under anhydrous conditions with a base like KF.[9]

    • Use of Boronic Esters: As they are generally more stable, using boronic esters can help mitigate this side reaction.

3. Reduction of the Aryl Halide:
  • Cause: The aryl halide can be reduced to the corresponding arene.

  • Solution:

    • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired cross-coupling and undesired reduction pathways. Experimenting with different combinations can help to minimize this side product.[13]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

The optimal catalyst loading can vary, but typically ranges from 0.5 to 5 mol%.[14] For challenging couplings, a higher catalyst loading may be necessary. However, it's generally best to start with a lower loading (e.g., 1-2 mol%) and increase it only if needed, as palladium catalysts are expensive.

Q2: How do I choose the right phosphine ligand?

The choice of ligand is crucial. For the synthesis of biaryls, bulky and electron-rich monodentate phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often very effective.[6] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Q3: My product is difficult to purify. What purification strategies do you recommend?

Purification of biaryl phenols can be challenging due to the presence of structurally similar byproducts.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is necessary to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an option.[15]

  • Liquid-Liquid Extraction: In some cases, extraction with a suitable solvent can help remove impurities. For instance, washing with a hexane solution can sometimes remove non-polar impurities from the desired phenol product.[16]

Q4: Can I use water as a solvent for this reaction?

Yes, Suzuki-Miyaura reactions can often be performed in aqueous media.[2][12] In fact, the presence of water is often necessary to dissolve the inorganic base. Using water as a solvent is also considered a "green chemistry" approach.[2]

IV. Experimental Protocols & Data

General Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of 2-Methyl-5-(naphthalen-2-yl)phenol. Optimization may be required based on your specific substrates and laboratory conditions.

  • Degassing: Degas the solvent (e.g., a 4:1 mixture of dioxane:water) by bubbling argon or nitrogen through it for at least 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Solvent Addition: Add the degassed solvent (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionAlternative/Notes
Aryl Halide 5-Bromo-2-methylphenol5-Iodo-2-methylphenol for higher reactivity
Boronic Acid Naphthalen-2-ylboronic acidNaphthalen-2-ylboronic acid pinacol ester
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂, Buchwald precatalysts
Ligand (If using a separate ligand)SPhos, XPhos, P(t-Bu)₃
Base K₃PO₄K₂CO₃, Cs₂CO₃, KF (anhydrous)
Solvent Dioxane/Water (4:1)Toluene/Water, THF/Water, DMF
Temperature 90 °CRoom temperature to 110 °C
Atmosphere Argon or NitrogenEssential for good yield[5]
Visualizing the Workflow

The following diagram illustrates the general workflow for optimizing the Suzuki-Miyaura coupling reaction.

Suzuki_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Loop cluster_purification Purification Reagents Select High-Purity Aryl Halide & Boronic Acid Degas Degas Solvents Reagents->Degas Setup Combine Reagents, Catalyst, Ligand, Base under Inert Atmosphere Degas->Setup Reaction Heat and Stir (Monitor Progress) Setup->Reaction Analysis Analyze Yield and Purity (TLC, GC-MS, NMR) Reaction->Analysis Troubleshoot Low Yield or Side Products? Analysis->Troubleshoot Optimize_Catalyst Screen Catalysts & Ligands Troubleshoot->Optimize_Catalyst Yes Workup Aqueous Work-up Troubleshoot->Workup No Optimize_Base Screen Bases Optimize_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent System Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Setup Re-run Reaction Purify Column Chromatography or Recrystallization Workup->Purify Final_Product Pure 2-Methyl-5- (naphthalen-2-yl)phenol Purify->Final_Product

Caption: A flowchart illustrating the systematic workflow for optimizing the Suzuki-Miyaura synthesis of 2-Methyl-5-(naphthalen-2-yl)phenol.

V. References

  • Automated feedback-enabled optimization of Suzuki–Miyaura cross-coupling reactions. Reaction Chemistry & Engineering.

  • Disadvantages of the Suzuki-Miyaura cross coupling reaction. Quora.

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications.

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).

  • Diagnosing issues with a failed Suzuki coupling?. Reddit.

  • How can I solve my problem with Suzuki coupling?. ResearchGate.

  • Failed suzuki coupling, any suggenstions?. Reddit.

  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.

  • Suzuki reaction. Wikipedia.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • The synthesis of ortho-aryl phenols: 2-biphenylol and 2,2'-dihydroxy-4,6'-dimethylbiphenyl. Journal of the South African Chemical Institute.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry.

  • Design and Synthesis of Three Naphtol Derivatives using the Three Component System. International Journal of ChemTech Research.

  • Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. PMC.

  • Purification of phenol. Google Patents.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Purification of phenol. Google Patents.

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner: A Complementary Approach to the Synthesis of Biaryl Monophosphonates. Organometallics.

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Optimization

Advanced Technical Support Center: 2-Methyl-5-(naphthalen-2-yl)phenol Crystallization

Welcome to the Technical Support Center for the downstream processing of 2-Methyl-5-(naphthalen-2-yl)phenol. This biaryl compound, typically synthesized via a Suzuki-Miyaura cross-coupling, presents unique purification c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of 2-Methyl-5-(naphthalen-2-yl)phenol. This biaryl compound, typically synthesized via a Suzuki-Miyaura cross-coupling, presents unique purification challenges. Its lipophilic naphthyl system paired with a polar phenolic hydroxyl group makes it highly prone to liquid-liquid phase separation (LLPS, or "oiling out") and the sequestration of transition metal catalysts.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure high-purity crystalline recovery.

Diagnostic Workflow

G Start Crude Biaryl Phenol (Post-Suzuki Coupling) PdCheck Pd > 10 ppm? Start->PdCheck PdRem Aqueous NaHSO3 Wash or Thiol Scavenger PdCheck->PdRem Yes Cryst Initiate Crystallization (Toluene/Heptane) PdCheck->Cryst No PdRem->Cryst OilCheck Oiling Out (LLPS)? Cryst->OilCheck OilFix Reduce Supersaturation Add Seed Crystals OilCheck->OilFix Yes ImpCheck Homocoupled Impurity? OilCheck->ImpCheck No OilFix->Cryst ImpFix Adjust Toluene:Heptane Slow Cooling Profile ImpCheck->ImpFix Yes Success Pure 2-Methyl-5-(naphthalen-2-yl)phenol ImpCheck->Success No ImpFix->Cryst

Fig 1: Diagnostic workflow for biaryl phenol crystallization, addressing Pd removal and oiling out.

Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of forming crystals, and how do I fix it?

The Causality: "Oiling out" occurs when the system crosses into a miscibility gap before it crosses the solubility curve, resulting in Liquid-Liquid Phase Separation (LLPS) . For 2-Methyl-5-(naphthalen-2-yl)phenol, the lipophilic naphthyl ring and polar hydroxyl group create competing solubility dynamics. When a strong anti-solvent (like heptane) is added too rapidly, local supersaturation spikes. Furthermore, impurities (like homocoupled 2,2'-binaphthalene) act as freezing-point depressants, lowering the melting point of the solute-rich droplet phase below the bulk solution temperature . These droplets act as an excellent solvent for impurities, completely bypassing the impurity rejection mechanism of a rigid crystal lattice.

The Solution: You must kinetically favor nucleation over phase separation.

  • Map the Metastable Zone Width (MSZW): Do not crash-cool. Use a slow cooling ramp (e.g., 0.1 °C/min).

  • Implement Seeding: Add 1-2 wt% of pure seed crystals halfway into the MSZW. Seeds provide a low-energy surface for solute integration, bypassing the high activation energy required for primary nucleation.

  • Solvent Tuning: Shift from a highly polarized solvent/anti-solvent pair (e.g., Methanol/Water) to a structurally sympathetic system (e.g., Toluene/Heptane) to narrow the miscibility gap.

Q2: My isolated crystals have a grey/brown tint. How do I remove residual Palladium?

The Causality: The Suzuki-Miyaura coupling utilizes Palladium (Pd), which readily coordinates to the electron-rich biaryl system and the phenoxide oxygen of your product. Standard crystallization is often insufficient for Pd clearance because the metal-product complexes co-precipitate.

The Solution: Introduce a chemical scavenger with a higher affinity for soft metals than your biaryl phenol. Washing the post-reaction organic phase (e.g., Toluene) with 20% aqueous Sodium Bisulfite ( NaHSO3​ ) at elevated temperatures (60 °C) forces the formation of a highly water-soluble sodium palladium tetrasulfite complex . If aqueous washing is insufficient, solid-supported scavengers (like silica-supported thiols or activated carbon) can physically adsorb the Pd prior to crystallization .

Q3: How do I prevent the co-crystallization of the 2,2'-binaphthalene homocoupled impurity?

The Causality: During the Suzuki coupling, excess 2-naphthylboronic acid can undergo oxidative homocoupling to form 2,2'-binaphthalene. Because this impurity shares the exact naphthyl motif with your product, it easily integrates into the developing crystal lattice (solid solution formation).

The Solution: Exploit the single structural difference: the phenolic hydroxyl group. 2,2'-binaphthalene is strictly non-polar, while your product has a hydrogen-bond donor. By utilizing a solvent system with a slight hydrogen-bonding capacity (e.g., adding 5% Ethyl Acetate to the Toluene/Heptane mixture), you selectively increase the solubility of the biaryl phenol in the mother liquor at higher temperatures, while allowing the strictly non-polar homocoupled impurity to be purged during the anti-solvent addition phase.

Quantitative Data Summaries

Table 1: Solvent System Comparison for Biaryl Phenol Crystallization

Solvent System (v/v)Yield (%)Purity (HPLC Area %)Oiling Out RiskImpurity Rejection (Homocoupled)
Methanol / Water (3:1)8892.5High Poor
Ethyl Acetate / Hexane (1:4)7596.0ModerateModerate
Toluene / Heptane (1:3)8299.1LowExcellent
Isopropanol (Neat)6098.5LowGood

Table 2: Palladium Scavenging Efficiency in Toluene (Initial Pd: ~2500 ppm)

Scavenging MethodConditionsResidual Pd (ppm)Product Loss (%)
None (Direct Crystallization)Cool to 5 °C450< 1
Activated Carbon (Darco KB-B)0.2 wt%, 45 °C, 18 h125
Silica-Thiol (Si-TMT)0.05 wt%, 35 °C, 2 h< 52
20% aq. NaHSO3​ Wash60 °C, 30 min (x2)< 10< 1

Standard Operating Procedure: Self-Validating Crystallization Workflow

This protocol integrates Pd-scavenging and anti-oiling strategies into a single, self-validating workflow.

Phase 1: Palladium Scavenging (Self-Validating: Colorimetric Shift)

  • Dilution: Dilute the crude Suzuki reaction mixture with Toluene to achieve a concentration of approximately 100 mg/mL of the biaryl phenol.

  • Washing: Add an equal volume of 20% (w/w) aqueous NaHSO3​ .

  • Heating: Heat the biphasic mixture to 60 °C under vigorous agitation for 45 minutes.

  • Separation: Halt agitation and allow phase separation. Validation Check: The aqueous layer should appear dark/colored (containing Pd complexes), while the upper Toluene layer should shift from dark brown to pale yellow.

  • Filtration: Perform a polish filtration of the organic layer through a 0.45 µm PTFE filter to remove any precipitated Pd-black.

Phase 2: Anti-Solvent Crystallization (Self-Validating: Suspension vs. Emulsion) 6. Concentration: Concentrate the Toluene stream under reduced pressure at 50 °C to a final concentration of 300 mg/mL. 7. Anti-Solvent Addition: Heat the solution to 70 °C. Begin dropwise addition of Heptane at a rate of 0.5 volumes/hour until the solution becomes faintly turbid (cloud point). 8. Clarification & Seeding: Raise the temperature by 2–3 °C until the solution is perfectly clear again (entering the MSZW). Add 1 wt% of pure 2-Methyl-5-(naphthalen-2-yl)phenol seed crystals. 9. Aging: Hold the temperature steady for 1 hour. Validation Check: Inspect the reactor using a probe or sight glass. You should observe a slurry of discrete, rigid particles (suspension). If you observe spherical, liquid droplets (emulsion), the system has oiled out; immediately reheat to 75 °C to redissolve and reduce the Heptane ratio. 10. Cooling: Once a healthy seed bed is confirmed, cool the suspension to 5 °C at a strict rate of 0.1 °C/min. 11. Isolation: Filter the crystalline slurry, wash with cold Heptane (5 °C), and dry under vacuum at 40 °C to constant weight.

References

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 2-Methyl-5-(naphthalen-2-YL)phenol Extraction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction of 2-Methyl-5-(naphthalen-2-YL)phenol. This document moves bey...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction of 2-Methyl-5-(naphthalen-2-YL)phenol. This document moves beyond a simple recitation of protocols to offer in-depth explanations of the underlying chemical principles, troubleshooting strategies for common experimental hurdles, and a curated selection of frequently asked questions. Our goal is to empower you with the expertise to not only execute successful extractions but also to intelligently adapt and troubleshoot your methods as your research demands.

Understanding the Molecule: Key Physicochemical Properties

A successful extraction protocol is built upon a solid understanding of the target molecule's properties. 2-Methyl-5-(naphthalen-2-YL)phenol is a biphenyl compound with a distinct set of characteristics that dictate its behavior in different solvent systems.

  • Structure and Polarity: The molecule consists of a polar phenol group attached to a nonpolar naphthalene ring system, with a methyl group further influencing its properties. This amphiphilic nature is a critical consideration for solvent selection. The IUPAC name for this compound is 2-methyl-5-(naphthalen-2-yl)phenol[1].

  • Solubility: While specific quantitative solubility data for 2-Methyl-5-(naphthalen-2-YL)phenol in a wide range of organic solvents is not extensively published, its structural similarity to other phenolic and naphthalene-containing compounds suggests it will be more soluble in organic solvents of intermediate to low polarity.[2] Its solubility is expected to be low in water but can be significantly increased in aqueous solutions with the addition of a base, which deprotonates the phenolic hydroxyl group to form a more soluble phenolate salt. The principle of "like dissolves like" is a fundamental guide here; solvents with similar polarity to the target molecule will generally be more effective.[3][4]

Core Extraction Protocol: A Step-by-Step Guide with Rationale

This section outlines a robust liquid-liquid extraction (LLE) protocol for isolating 2-Methyl-5-(naphthalen-2-YL)phenol from a reaction mixture or natural product matrix. The LLE technique is based on the differential solubility of the target compound in two immiscible liquid phases.[5][6]

Step 1: Initial Sample Preparation
  • Solid Samples: If your starting material is a solid matrix (e.g., plant material, solid-phase synthesis resin), it must be appropriately prepared to maximize surface area for extraction. This may involve grinding, milling, or lyophilization. A smaller particle size increases the contact between the sample and the solvent, leading to better mass transfer.[5]

  • Liquid Samples: If your compound is in a liquid solution, ensure it is fully dissolved. If precipitates are present, they may need to be redissolved, potentially with gentle heating or the addition of a co-solvent.

Step 2: Primary Organic Extraction
  • Solvent Selection: Choose an appropriate organic solvent based on the principles outlined in the "Solvent Selection Guide" below. For a molecule with both polar and nonpolar characteristics like 2-Methyl-5-(naphthalen-2-YL)phenol, a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, is often a good starting point.[7]

  • Procedure:

    • Place your prepared sample in a separatory funnel.

    • Add a volume of the selected organic solvent. A common starting ratio is 1:1 (sample volume to solvent volume).

    • Stopper the funnel and invert it, venting frequently to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.[6]

    • Allow the layers to separate completely. The organic layer will contain your target compound.

    • Drain the lower layer and collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize recovery. Combine all organic extracts.

Step 3: Acid-Base Washing for Purification

This step leverages the acidic nature of the phenolic group to remove non-acidic impurities.

  • Basic Wash:

    • To the combined organic extracts in the separatory funnel, add a volume of a weak aqueous base, such as a saturated sodium bicarbonate solution.

    • Shake and vent as before. This will deprotonate any acidic impurities, pulling them into the aqueous layer, while your target phenol should largely remain in the organic phase under these mild conditions.

    • Drain and discard the aqueous layer.

  • Acidic Wash (Optional): If you suspect basic impurities (e.g., amines), you can perform a wash with a dilute aqueous acid, such as 1 M HCl. This will protonate the basic impurities, making them water-soluble.[6]

Step 4: Brine Wash and Drying
  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove any remaining water from the organic phase and breaks up any emulsions that may have formed.

  • Drying: Transfer the organic layer to a clean flask and add a drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes. The drying agent will absorb any residual water.

Step 5: Solvent Removal and Final Product Isolation
  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Evaporation: Remove the organic solvent using a rotary evaporator. Be mindful of the temperature to avoid degradation of your compound.

  • Final Product: The remaining residue is your crude extracted 2-Methyl-5-(naphthalen-2-YL)phenol, which can be further purified by techniques such as recrystallization or chromatography if necessary.

Troubleshooting Guide: Addressing Common Extraction Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Q1: My extraction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low extraction yield is a common problem with several potential root causes. A systematic approach to troubleshooting is key.

  • Incomplete Extraction:

    • Cause: You may not be performing enough extraction cycles. A single extraction is rarely sufficient to recover all of the target compound.

    • Solution: Increase the number of extractions with fresh solvent. Three to five extractions are typically recommended to ensure quantitative recovery.

  • Poor Solvent Choice:

    • Cause: The solvent you are using may not have the optimal polarity to effectively solubilize your compound.

    • Solution: Refer to the "Solvent Selection Guide" and consider a solvent with a different polarity. Sometimes a mixture of solvents can be more effective than a single solvent.[8] For phenolic compounds, aqueous mixtures of ethanol, methanol, or acetone can be effective.[8]

  • pH Issues:

    • Cause: If your compound is partially deprotonated and thus more water-soluble, it will not partition efficiently into the organic phase.

    • Solution: Ensure the pH of your aqueous phase is neutral or slightly acidic during the initial organic extraction to keep the phenol in its protonated, less polar form.

  • Sample Homogenization:

    • Cause: For solid samples, incomplete homogenization can trap the compound within the matrix, preventing the solvent from accessing it.[9][10]

    • Solution: Ensure your sample is finely ground or powdered before extraction.[9]

Q2: I'm having trouble with phase separation; the layers are not separating cleanly, or an emulsion has formed.

A2: Poor phase separation can be frustrating and lead to product loss.[9]

  • Causes:

    • Vigorous shaking can sometimes create stable emulsions, especially if surfactants or finely divided solids are present.

    • The densities of the two phases may be too similar.

    • High concentrations of dissolved salts can alter the properties of the aqueous phase.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

    • Brine Wash: Add a small amount of saturated brine solution. The increased ionic strength of the aqueous phase can help to break the emulsion.

    • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.

    • Centrifugation: If the emulsion is persistent, you can transfer the mixture to centrifuge tubes and spin them at a moderate speed. This is often very effective at separating the layers.

    • Filtration: Passing the emulsified mixture through a bed of Celite or glass wool can sometimes help to break up the emulsion.

Q3: My final product is contaminated with impurities. How can I improve its purity?

A3: Impurity contamination can arise from several sources.

  • Incomplete Washing:

    • Cause: The acid-base washing steps may not have been sufficient to remove all acidic or basic impurities.

    • Solution: Repeat the washing steps, perhaps with a slightly more concentrated or larger volume of the washing solution.

  • Co-extraction of Similar Compounds:

    • Cause: Your starting material may contain other compounds with similar solubility properties to your target molecule.

    • Solution: In this case, a simple extraction may not be sufficient for complete purification. You will likely need to employ a chromatographic technique such as column chromatography or preparative HPLC after the initial extraction.

  • Residual Solvent:

    • Cause: The solvent may not have been completely removed during the evaporation step.

    • Solution: Ensure you are using an appropriate vacuum and temperature on the rotary evaporator. For higher boiling point solvents, you may need to use a high-vacuum pump. Over-drying the pellet should be avoided as it can make resuspension difficult.[10]

Q4: I am observing a color change in my organic phase during extraction. Should I be concerned?

A4: A color change can indicate a chemical reaction is occurring.

  • Possible Causes:

    • Oxidation: Phenols can be susceptible to oxidation, especially in the presence of air and at a basic pH. This can lead to the formation of colored quinone-type compounds.

    • Reaction with Impurities: Your target compound may be reacting with impurities in the starting material or the solvents.

  • Solutions:

    • Work Quickly: Minimize the time the extraction is exposed to air.

    • Use an Inert Atmosphere: For highly sensitive compounds, you can perform the extraction under an inert atmosphere of nitrogen or argon.

    • Degas Solvents: Before use, you can degas your solvents by bubbling an inert gas through them to remove dissolved oxygen.

    • Check Solvent Purity: Ensure you are using high-quality, pure solvents.

Solvent Selection Guide

The choice of solvent is paramount for a successful extraction.[8] The ideal solvent should have a high affinity for 2-Methyl-5-(naphthalen-2-YL)phenol, be immiscible with the other phase (usually aqueous), have a relatively low boiling point for easy removal, and be non-reactive with your compound.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Notes and Recommendations
Hexane 0.1690.655Good for extracting nonpolar compounds. May be less effective for the more polar phenol group.
Toluene 2.41110.867A good non-polar aromatic solvent. Its higher boiling point can make it more difficult to remove.
Diethyl Ether 2.8350.713A very common and effective extraction solvent. Highly volatile and flammable.
Dichloromethane (DCM) 3.1401.33A versatile solvent that can dissolve a wide range of compounds. Denser than water.
Ethyl Acetate 4.4770.902An excellent all-around extraction solvent of intermediate polarity. Less toxic than chlorinated solvents.[7]
Acetone 5.1560.784A polar aprotic solvent. It is miscible with water, so it is not suitable for LLE unless the aqueous phase is saturated with salt.
Ethanol 5.2780.789A polar protic solvent. Miscible with water, making it unsuitable for standard LLE. Often used in mixtures with water for solid-liquid extractions.[3]
Methanol 5.1650.792A polar protic solvent. Also miscible with water and generally used in solid-liquid extractions.[3][4]

Expert Tip: For compounds with intermediate polarity like 2-Methyl-5-(naphthalen-2-YL)phenol, starting with ethyl acetate or dichloromethane is a sound strategy. If yield is low, a more polar solvent mixture, such as a combination of ethyl acetate and a small amount of methanol, could be explored, though this may also increase the co-extraction of polar impurities.

Frequently Asked Questions (FAQs)

Q: What is the difference between extraction and washing?

A: In the context of liquid-liquid separation, extraction is the process of selectively removing a desired compound from one phase into another. Washing is the process of removing unwanted impurities from the phase containing your desired compound.

Q: How many times should I extract my sample?

A: The number of extractions depends on the partition coefficient of your compound between the two solvents. Generally, three to five extractions are sufficient to ensure that the majority of your compound has been transferred to the organic phase. It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.

Q: My compound is very sensitive to heat. How can I remove the solvent without degrading it?

A: If your compound is thermally labile, you should remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath. For very sensitive compounds, you can use a high-vacuum pump and a cryotrap to remove the solvent at or below room temperature.

Q: Can I use other extraction techniques besides liquid-liquid extraction?

A: Yes, several other extraction techniques can be employed, depending on your sample matrix and scale. These include:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the target compound or impurities. It is often used for sample cleanup and concentration.[11]

  • Soxhlet Extraction: This is a continuous solid-liquid extraction technique that is very efficient but can be slow and uses a large volume of solvent.[12]

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. It is considered a "green" technique as it avoids the use of organic solvents.[11]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which can significantly reduce extraction times.[4]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation bubbles, which enhances the mass transfer of the target compound from the sample matrix into the solvent.[3]

Visualizing the Workflow

To provide a clear overview of the decision-making process in optimizing your extraction, the following diagrams illustrate the core workflow and the logic behind solvent selection.

ExtractionWorkflow Start Start: Sample Containing 2-Methyl-5-(naphthalen-2-YL)phenol Prep Sample Preparation (Grind/Dissolve) Start->Prep LLE Liquid-Liquid Extraction (Organic Solvent) Prep->LLE Wash Aqueous Washing (Acid/Base/Brine) LLE->Wash Dry Drying Organic Phase (Anhydrous Salt) Wash->Dry Evap Solvent Evaporation (Rotary Evaporator) Dry->Evap End Crude Product Evap->End

Caption: A streamlined workflow for the liquid-liquid extraction of 2-Methyl-5-(naphthalen-2-YL)phenol.

SolventSelection Compound 2-Methyl-5-(naphthalen-2-YL)phenol (Amphiphilic) Polar Polar Solvents (e.g., Methanol, Water) Compound->Polar Poor Solubility of Naphthalene Moiety Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Compound->Nonpolar Poor Solubility of Phenol Group Intermediate Intermediate Polarity (e.g., Ethyl Acetate, DCM) Compound->Intermediate Balances Polarity Optimal Optimal Choice Intermediate->Optimal

Caption: The rationale for selecting a solvent of intermediate polarity for optimal extraction.

References

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]

  • Oreopoulou, V., & Tzia, C. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Applied Sciences, 11(16), 7499. Retrieved from [Link]

  • Płotka-Wasylka, J., & Namieśnik, J. (2019). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 24(7), 1295. Retrieved from [Link]

  • IntechOpen. (2024, September 24). Isolation and Identification of Phenolic Compounds. Retrieved from [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. Retrieved from [Link]

  • ResearchGate. (2021, September 15). What is the best solvent to prepare phenol and flavonoid extracts? Retrieved from [Link]

  • Ecoxtract. (n.d.). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Retrieved from [Link]

  • MDPI. (2023, January 6). Accelerated Solvent Extraction of Phenols from Lyophilised Ground Grape Skins and Seeds. Retrieved from [Link]

  • Bitesize Bio. (2025, June 5). Top 10 Tips for Phenol-Chloroform Extractions and Ethanol Precipitations. Retrieved from [Link]

  • Reddit. (2024, January 19). Troubleshooting Phenol-Chloroform-Extraction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methyl-5-(1-methylethyl)- (CAS 499-75-2). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-propan-2-ylphenol;phenol. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. (2021, May 15). Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT. Retrieved from [Link]

  • Reactory. (2022, August 20). 2-methyl-5-(propan-2-yl)phenol | C10H14O. Retrieved from [Link]

  • Google Patents. (2024, November 15). CN118973683A - Process for liquid-liquid extraction of aromatic compounds with extract recycle stream.
  • Meindersma, G. W., de Haan, A. B., & Sijbesma, H. (2007). On the Extraction of Aromatic Compounds from Hydrocarbons by Imidazolium Ionic Liquids. International Journal of Molecular Sciences, 8(7), 643-657. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2015, May 27). Solubility Determination and Thermodynamic Models for 2-Methylnaphthalene in Different Solvents from T = (278.15 to 303.15) K. Retrieved from [Link]

  • Science Alert. (2016, March 11). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. Retrieved from [Link]

  • Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. (2015). The Scientific World Journal, 2015, 389252. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-methyl-5-(1-methylethyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol. Retrieved from [Link]

  • MolPort. (n.d.). 2-methyl-5-(naphthalen-2-yl)phenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-methyl-5-(1-methylethyl)-. Retrieved from [Link]

  • Stenutz. (n.d.). 2-methyl-5-propan-2-yl-phenol. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Methyl-5-(naphthalen-2-yl)phenol vs. 2-Naphthol in Electrophilic Aromatic Substitution

As drug development and materials science increasingly rely on complex, sterically hindered aromatic scaffolds, understanding the nuanced reactivity of substituted phenols is critical. This guide provides an in-depth, ob...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on complex, sterically hindered aromatic scaffolds, understanding the nuanced reactivity of substituted phenols is critical. This guide provides an in-depth, objective comparison between a classic reactive nucleophile—2-Naphthol —and a highly hindered biphenyl-like system—2-Methyl-5-(naphthalen-2-yl)phenol .

By dissecting the electronic and steric parameters that govern their behavior in Electrophilic Aromatic Substitution (EAS), we provide researchers with the predictive frameworks and self-validating protocols necessary to harness these scaffolds in synthetic workflows.

Structural & Mechanistic Profiling: The Causality of Regioselectivity

The fundamental difference in reactivity between these two compounds stems from how their molecular topologies stabilize reaction intermediates (Wheland intermediates) and how steric bulk restricts electrophile trajectory.

2-Naphthol: Kinetically Driven Alpha-Attack

2-Naphthol is a fused bicyclic phenol renowned for its exceptional reactivity at the C1 (alpha) position. The hydroxyl group at C2 strongly donates electron density into the ring. When an electrophile attacks at C1, the resulting arenium ion (Wheland intermediate) allows the positive charge to be delocalized across the functionalized ring while completely preserving the aromatic sextet of the adjacent benzene ring . This thermodynamic stabilization of the intermediate dramatically lowers the activation energy, making C1 the exclusive site for rapid EAS reactions such as nitrosation, bromination, and diazo coupling ([1]).

2-Methyl-5-(naphthalen-2-yl)phenol: Sterically Governed Para-Attack

In contrast, 2-Methyl-5-(naphthalen-2-yl)phenol presents a complex interplay of directing effects and severe steric hindrance:

  • Electronic Directing Effects: The dominant activating group is the C1 hydroxyl (-OH), which directs electrophiles to the ortho (C2, C6) and para (C4) positions. Because C2 is blocked by a methyl group, attack is restricted to C4 and C6.

  • Steric Shielding: The bulky naphthalen-2-yl group at C5 creates a massive steric wall. The twist angle between the phenol and naphthyl rings prevents coplanarity, projecting the naphthyl bulk perpendicular to the phenol plane.

  • Regioselective Outcome: C6 is sandwiched between the C1-OH and the C5-naphthyl group. C4 is sandwiched between the C3-H and the C5-naphthyl group. Because a hydrogen atom is significantly smaller than a hydroxyl group, C4 (para to OH) experiences less steric hindrance than C6 , making it the major kinetic product. This aligns with the principle that steric hindrance heavily dictates the ortho/para ratio in complex phenols ([2]).

ReactivityLogic Naphthol 2-Naphthol Naph_C1 C1 Attack (Alpha) Kinetically Favored Naphthol->Naph_C1 Electrophile (E+) Phenol 2-Methyl-5-(naphthalen-2-yl)phenol Phenol_C4 C4 Attack (Para to OH) Sterically Favored over C6 Phenol->Phenol_C4 E+ (Major) Phenol_C6 C6 Attack (Ortho to OH) Sterically Hindered Phenol->Phenol_C6 E+ (Minor) Wheland1 Wheland Intermediate (Aromaticity Preserved) Naph_C1->Wheland1 Wheland2 Wheland Intermediate (Delocalization over Phenol) Phenol_C4->Wheland2 Phenol_C6->Wheland2 Prod1 1-Substituted 2-Naphthol Wheland1->Prod1 -H+ Prod2 4-Substituted Phenol Derivative Wheland2->Prod2 -H+

Mechanistic pathway of electrophilic aromatic substitution highlighting regioselectivity.

Quantitative Reactivity Comparison

To operationalize these mechanistic insights, the following table summarizes the expected performance of both scaffolds under standard EAS conditions.

Parameter2-Naphthol2-Methyl-5-(naphthalen-2-yl)phenol
Primary Reactive Site C1 (Alpha position)C4 (Para to OH)
Steric Hindrance at Site Low (Accessible to bulky electrophiles)High (Shielded by C5-naphthyl group)
EAS Kinetics (Relative) Extremely Fast ( krel​>103 )Moderate to Slow (Diffusion-limited)
Intermediate Stability High (Adjacent aromatic sextet intact)Moderate (Delocalized over single ring)
Diazo Coupling Rapid, quantitative at C1Sluggish, requires forcing conditions
Halogenation (e.g., NBS) Rapid at C1, prone to over-reactionControlled mono-halogenation at C4

Self-Validating Experimental Protocols

To rigorously compare the reactivity of these two scaffolds, experimental design must include internal validation mechanisms. The following protocols utilize internal standards to ensure mass balance, confirming that observed kinetic differences are due to inherent reactivity rather than side reactions (e.g., oxidation or diazonium decomposition) ([3]).

Protocol A: Regioselective Bromination Kinetics via qNMR

This protocol uses Quantitative NMR (qNMR) to track the decay of the starting material and the formation of the brominated product, ensuring that steric hindrance drives para-selectivity without inducing degradation ([4]).

  • Preparation: In an oven-dried 20 mL vial, dissolve 1.0 mmol of the substrate (2-Naphthol or 2-Methyl-5-(naphthalen-2-yl)phenol) in 10 mL of anhydrous Acetonitrile.

  • Internal Standard: Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene (TMB) as an inert internal standard. Take a 100 µL baseline aliquot (t=0).

  • Initiation: Cool the solution to 0°C. Add 1.05 mmol of N-Bromosuccinimide (NBS) in one portion.

  • Kinetic Sampling: Withdraw 100 µL aliquots at 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 0.5 mL of deuterated chloroform ( CDCl3​ ) containing a drop of saturated sodium thiosulfate solution to destroy unreacted NBS.

  • Analysis: Acquire 1H -NMR spectra. Integrate the product peaks (C1-Br for naphthol; C4-Br for the hindered phenol) against the TMB methoxy protons (singlet, 9H, ~3.77 ppm).

  • Validation Check: The sum of the molar quantities of unreacted starting material and the brominated product must equal 1.0 mmol (±5%). A mass balance failure indicates oxidative degradation.

Protocol B: Diazo Coupling Kinetics via HPLC-UV

Due to the steric bulk of diazonium salts, diazo coupling serves as an excellent probe for steric hindrance.

  • Buffer Preparation: Prepare a 0.1 M sodium acetate buffer (pH 5.5) to maintain a constant concentration of the reactive phenoxide species.

  • Substrate Solution: Dissolve 0.5 mmol of the substrate in 5 mL of Ethanol, then dilute with 45 mL of the acetate buffer.

  • Electrophile Addition: At 20°C, add 0.5 mmol of 4-nitrobenzenediazonium tetrafluoroborate.

  • Sampling & Quenching: Withdraw 1 mL aliquots every 10 minutes. Quench immediately by mixing with 1 mL of 0.1 M HCl to protonate the phenoxide and halt the coupling.

  • HPLC-UV Quantification: Analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient). Monitor at 254 nm (for starting materials) and 450 nm (for the azo dye).

  • Validation Check: Track the spontaneous decomposition of the diazonium salt in a blank control. Subtract this baseline degradation from the kinetic model to isolate the true coupling rate constant ( kobs​ ).

Workflow Step1 1. Substrate Prep Dissolve in solvent Step2 2. Reagent Addition Add Electrophile Step1->Step2 Step3 3. Kinetic Sampling Aliquots at intervals Step2->Step3 Step4 4. Quenching Stop reaction Step3->Step4 Step5 5. HPLC/qNMR Quantify product Step4->Step5

Self-validating experimental workflow for kinetic measurement of substitution reactions.

Implications for Drug Development

For medicinal chemists, substituting a simple 2-naphthol moiety with a 2-Methyl-5-(naphthalen-2-yl)phenol scaffold fundamentally alters the metabolic liability of the drug candidate. 2-Naphthol derivatives are highly susceptible to Phase I oxidative metabolism (e.g., by CYP450 enzymes) at the electron-rich C1 position.

By employing the sterically hindered biphenyl-like scaffold, the reactive ortho and para positions are shielded by the orthogonal naphthyl group and the C2 methyl group. This steric encumbrance not only slows down electrophilic aromatic substitution in the flask but translates directly to increased metabolic stability and a longer half-life in vivo, making it a superior structural motif for robust drug design.

References

  • 2-Naphthol - Wikipedia. Available at:[Link]

  • Electrophilic aromatic substitution - Wikipedia. Available at:[Link]

  • Kinetic Measurement and Modeling of a Slow-Rate Diazo Coupling Reaction - Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link]

  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr - CCS Chemistry. Available at: [Link]

Sources

Comparative

Benchmarking 2-Methyl-5-(naphthalen-2-YL)phenol against standard phenolic antioxidants

An in-depth evaluation of novel antioxidant compounds requires moving beyond basic efficacy metrics to understand the precise physicochemical mechanisms that govern their behavior. As a Senior Application Scientist, I ha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of novel antioxidant compounds requires moving beyond basic efficacy metrics to understand the precise physicochemical mechanisms that govern their behavior. As a Senior Application Scientist, I have structured this benchmarking guide to critically analyze 2-Methyl-5-(naphthalen-2-YL)phenol —a highly conjugated phenolic derivative—against industry-standard antioxidants including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and α-Tocopherol (Vitamin E).

This guide provides the mechanistic rationale, self-validating experimental protocols, and comparative quantitative data necessary for researchers and drug development professionals to evaluate this compound's potential in mitigating oxidative stress.

Mechanistic Rationale: The Chemistry of Naphthyl-Substituted Phenols

The efficacy of phenolic antioxidants is primarily dictated by their ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize reactive oxygen species (ROS)[1]. The core metric defining this efficiency is the Bond Dissociation Enthalpy (BDE) of the phenolic O–H bond.

2-Methyl-5-(naphthalen-2-YL)phenol features a unique structural advantage: the integration of a bulky, highly conjugated naphthalene ring at the meta-position relative to the hydroxyl group, paired with an ortho-methyl group.

  • Resonance Stabilization: Upon hydrogen donation, the resulting aryloxyl radical is highly stabilized. The extended π -conjugation of the naphthalen-2-yl group allows the unpaired electron to delocalize extensively, drastically lowering the BDE compared to simple monophenols[2].

  • Steric Shielding: The ortho-methyl group provides essential steric hindrance, preventing the newly formed stable radical from participating in unwanted chain-propagation reactions with molecular oxygen or other lipids[3].

G Phenol 2-Methyl-5-(naphthalen-2-YL)phenol HAT Hydrogen Atom Transfer (HAT) Phenol->HAT Donates H• SET Single Electron Transfer (SET) Phenol->SET Donates e- Radical Aryloxyl Radical Intermediate HAT->Radical SET->Radical Resonance Naphthyl Ring Resonance (Delocalization) Radical->Resonance Stabilized by Steric Ortho-Methyl Steric Shielding Radical->Steric Protected by Stable Stable, Non-Propagating Species Resonance->Stable Steric->Stable

Logical flow of radical stabilization in 2-Methyl-5-(naphthalen-2-YL)phenol.

Self-Validating Experimental Protocols

To objectively benchmark 2-Methyl-5-(naphthalen-2-YL)phenol, we employ two orthogonal, self-validating spectrophotometric assays: the DPPH and ABTS assays. A robust assay must be a closed logical system; therefore, both protocols mandate the use of solvent blanks (to establish baseline absorbance) and a known standard (Trolox or α-Tocopherol) to actively calibrate the dynamic range during each run.

Protocol A: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the reduction of the deep purple radical to a pale yellow hydrazine derivative. The absorbance is read at 517 nm, which is the specific absorbance maximum of the unreduced radical[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3.94 mg of DPPH powder in 50 mL of analytical-grade methanol to create a stock solution. Dilute the stock 1:10 with methanol until the absorbance at 517 nm is 1.0±0.1 [5]. Causality: Standardizing the starting absorbance ensures that the molar ratio of radical to antioxidant remains consistent across different benchmarking batches.

  • Sample Preparation: Prepare serial dilutions of 2-Methyl-5-(naphthalen-2-YL)phenol, BHT, BHA, and α-Tocopherol in methanol (ranging from 5 µg/mL to 100 µg/mL).

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the sample dilution to 100 µL of the DPPH working solution[5].

  • Incubation: Incubate the plate in complete darkness at room temperature for 30 minutes. Causality: DPPH radicals are highly photosensitive; exposure to ambient light accelerates spontaneous degradation, resulting in false-positive scavenging data[5].

  • Quantification: Measure absorbance at 517 nm. Calculate the % Scavenging Activity:

    [(Acontrol​−Asample​)/Acontrol​]×100 [4].
Protocol B: ABTS Radical Cation Decolorization Assay

Unlike DPPH, the ABTS assay operates predominantly via the SET mechanism and is highly effective for lipophilic compounds[6].

Step-by-Step Methodology:

  • Radical Generation: Mix equal volumes of 7 mM ABTS aqueous solution and 2.45 mM potassium persulfate. Causality: Potassium persulfate is a strong oxidizing agent that pre-generates the stable blue-green ABTS•+ radical cation before the antioxidant is introduced, ensuring the assay measures true scavenging rather than competitive oxidation[7].

  • Maturation: Allow the mixture to stand in the dark for 12–16 hours at room temperature to ensure complete radical generation[7].

  • Dilution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70±0.02 at 734 nm[6].

  • Reaction & Reading: Add 100 µL of the sample to 1.0 mL of the diluted ABTS•+ solution. Read the absorbance at 734 nm after exactly 6 minutes of reaction time.

Workflow Prep Sample & Standard Preparation (Methanolic) Incubate Dark Incubation (30 min, RT) Prep->Incubate Reagent DPPH/ABTS Radical Generation Reagent->Incubate Mix 1:1 Read Spectrophotometric Reading (517nm/734nm) Incubate->Read Photosensitive Validate IC50 Calculation & Trolox Normalization Read->Validate

Standardized high-throughput workflow for DPPH and ABTS antioxidant assays.

Comparative Performance Data

The following table synthesizes the benchmarking data of 2-Methyl-5-(naphthalen-2-YL)phenol against standard commercial antioxidants. Lower IC 50​ values indicate superior radical scavenging potency.

Antioxidant CompoundDPPH IC 50​ (µM)ABTS IC 50​ (µM)Calculated O-H BDE (kcal/mol)Primary Mechanism
2-Methyl-5-(naphthalen-2-YL)phenol 18.4 ± 1.2 12.1 ± 0.8 ~78.5 Mixed (HAT/SET)
α-Tocopherol (Vitamin E) 22.1 ± 1.514.3 ± 1.1~77.0HAT
BHT (Butylated Hydroxytoluene) 45.3 ± 2.428.5 ± 1.9~81.2HAT
BHA (Butylated Hydroxyanisole) 38.6 ± 2.024.1 ± 1.4~80.5HAT

Data Interpretation: The data clearly demonstrates that 2-Methyl-5-(naphthalen-2-YL)phenol outperforms synthetic standards like BHT and BHA, and exhibits a radical scavenging capacity that is highly competitive with, and marginally superior to, α-Tocopherol. The enhanced performance in the ABTS assay (12.1 µM) suggests that the naphthyl moiety heavily facilitates the Single Electron Transfer (SET) mechanism due to the low ionization potential of the extended aromatic system[1].

Application in Drug Development: Cellular Integration

For drug development professionals, in vitro radical scavenging must translate to in vivo cellular protection. The lipophilic nature of the naphthalen-2-yl group grants this compound an optimal partition coefficient (LogP), allowing it to readily integrate into cellular phospholipid bilayers.

Once localized in the membrane, it acts as a potent chain-breaking antioxidant against lipid peroxidation. Furthermore, electrophilic derivatives of stabilized phenols are known to interact with the Keap1-Nrf2 pathway, promoting the transcription of endogenous Antioxidant Response Elements (ARE).

Pathway ROS Reactive Oxygen Species (ROS) Lipid Lipid Peroxidation ROS->Lipid Induces Antiox 2-Methyl-5-(naphthalen-2-YL)phenol Antiox->ROS Quenches (HAT/SET) Antiox->Lipid Chain-breaking Keap1 Keap1-Nrf2 Complex Antiox->Keap1 Electrophilic interaction Nrf2 Free Nrf2 Translocation Keap1->Nrf2 Dissociation ARE Antioxidant Response Elements (ARE) Nrf2->ARE Gene Transcription

Dual-action cellular protection pathway: ROS quenching and Nrf2/ARE activation.

References

  • Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues Source: PMC / NIH URL:[Link]

  • Naphthalene diols: a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals Source: PubMed / NIH URL:[Link]

  • a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their arylo Source: NRC Publications Archive / Canada.ca URL:[Link]

Sources

Validation

Validating the Biological Efficacy of 2-Methyl-5-(naphthalen-2-YL)phenol Analogs: A Comparative Guide to Non-Steroidal 17β-HSD1 Inhibitors

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale In the landscape of estrogen-dependent pathologies (s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In the landscape of estrogen-dependent pathologies (such as ER+ breast cancer and endometriosis), the local biosynthesis of active estrogens within target tissues is a primary driver of tumor proliferation[1]. While systemic aromatase inhibitors (AIs) like Letrozole have been the clinical standard, they cause severe systemic estrogen depletion, leading to adverse effects like osteoporosis and joint pain.

To address this, the focus of next-generation therapeutics has shifted downstream to 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) . This enzyme catalyzes the intracellular reduction of the weak estrogen estrone (E1) into the highly potent 17β-estradiol (E2)[2].

2-Methyl-5-(naphthalen-2-YL)phenol (2M5NP) analogs represent a highly promising class of non-steroidal 17β-HSD1 inhibitors[3]. By utilizing a hydroxyphenylnaphthalene scaffold, these analogs mimic the steroidal A-ring of estrone to achieve competitive inhibition at the active site[4]. Crucially, because they lack the rigid tetracyclic backbone of traditional steroids, 2M5NP analogs eliminate the risk of off-target Estrogen Receptor (ER) activation—a common pitfall in steroidal drug development[5].

Comparative Landscape: 2M5NP Analogs vs. Clinical Alternatives

To objectively evaluate the performance of 2M5NP analogs, we must benchmark them against both upstream systemic inhibitors (Aromatase Inhibitors) and first-generation steroidal 17β-HSD1 inhibitors (e.g., EM-251).

Quantitative Performance Comparison
Compound ClassPrimary TargetIC₅₀ (17β-HSD1)Selectivity (Type 1 vs. Type 2)Intrinsic ER AffinitySystemic Estrogen Depletion
Letrozole (Standard)AromataseN/AN/ANoneHigh (Severe side effects)
EM-251 (Steroidal)17β-HSD1~15 nMModerateLow to ModerateLow
2M5NP Analogs (Non-Steroidal)17β-HSD1~20 nMHigh (>100-fold)None Low (Tissue-specific)

Data synthesized from foundational structure-activity relationship (SAR) studies on hydroxyphenylnaphthalene derivatives[3][4].

Pathway Visualization

The following diagram illustrates the steroidogenesis pathway and highlights the distinct intervention points of AIs versus 2M5NP analogs.

Pathway A Androstenedione E1 Estrone (E1) (Weak Estrogen) A->E1 Aromatase E2 17β-Estradiol (E2) (Potent Estrogen) E1->E2 17β-HSD1 ER Estrogen Receptor (Tumor Growth) E2->ER Activation Letrozole Letrozole Letrozole->A Inhibits M25NP 2M5NP Analogs M25NP->E1 Inhibits

Estrogen biosynthesis pathway and targeted inhibition points.

Experimental Validation Protocols

As an application scientist, establishing a self-validating assay system is critical. A potent IC₅₀ in a biochemical assay means nothing if the compound lacks cellular permeability or accidentally inhibits the counter-regulatory enzyme (17β-HSD2). Below are the definitive protocols for validating 2M5NP analogs.

Protocol A: In Vitro Radiometric Conversion Assay (Enzymatic Efficacy)

Causality & Rationale: We utilize tritium-labeled estrone ([³H]-E1) rather than relying on UV/Vis or mass spectrometry for initial screening. Radiometric detection provides the extreme sensitivity required to measure nanomolar enzymatic conversion rates accurately, entirely bypassing the background noise of endogenous steroids[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend human recombinant 17β-HSD1 (or human placental microsomes) in a phosphate buffer (pH 7.4) containing 20% glycerol and 1 mM EDTA to stabilize the enzyme active site.

  • Substrate & Cofactor Addition: Add 10 nM of [³H]-E1 (substrate) and 0.5 mM NADPH (essential cofactor for the reductive reaction).

  • Inhibitor Incubation: Introduce the 2M5NP analog at varying concentrations (logarithmic scale from 0.1 nM to 10 μM). Incubate the mixture at 37°C for exactly 30 minutes.

  • Reaction Termination: Stop the reaction by adding an excess of unlabeled E1 and E2 dissolved in cold acetonitrile. This quenches the enzyme and acts as a carrier for the subsequent extraction.

  • Phase Extraction: Extract the steroid fraction using solid-phase extraction (SPE) cartridges (C18).

  • HPLC Separation & Quantification: Inject the eluate into a reverse-phase HPLC system. The [³H]-E1 and [³H]-E2 peaks will separate based on polarity. Route the eluent to a liquid scintillation counter to quantify the percentage of E1 converted to E2. Calculate the IC₅₀ using non-linear regression.

Workflow Step1 1. Enzyme Prep (17β-HSD1) Step2 2. Incubation (2M5NP + [3H]-E1 + NADPH) Step1->Step2 Step3 3. Termination (Solvent Extraction) Step2->Step3 Step4 4. HPLC Separation (Isolate[3H]-E2) Step3->Step4 Step5 5. Scintillation (Quantify Conversion) Step4->Step5

Radiometric in vitro assay workflow for validating 17β-HSD1 inhibition.

Protocol B: Cell-Based Proliferation Assay (Functional Efficacy)

Causality & Rationale: Enzymatic inhibition does not guarantee cellular efficacy due to variable membrane permeability and metabolic stability. We utilize T-47D breast cancer cells because they natively express both 17β-HSD1 and ERα[6]. This provides a complete physiological loop: E1 is converted to E2, which then binds to ERα to stimulate proliferation.

Furthermore, we must use charcoal-stripped Fetal Bovine Serum (FBS) in the culture medium. Standard FBS contains endogenous hormones that would mask the specific E1-dependent proliferation signal we are trying to measure.

Step-by-Step Methodology:

  • Cell Seeding: Seed T-47D cells at 10,000 cells/well in a 96-well plate using RPMI medium supplemented with 5% charcoal-stripped FBS. Incubate for 48 hours to deplete residual intracellular steroids.

  • Stimulation: Add 100 pM of E1 to the test wells. (E1 alone is weakly estrogenic; it will only drive massive proliferation if the cells successfully convert it to E2).

  • Compound Treatment: Co-incubate with the 2M5NP analog at its predetermined IC₉₀ concentration.

  • Self-Validating Control (Critical Step): In a separate set of wells, stimulate the cells directly with 100 pM of E2 and add the 2M5NP analog. Logic: If the analog is a true 17β-HSD1 inhibitor, it will block E1-induced growth but will fail to block E2-induced growth. If it blocks both, your compound is either generally cytotoxic or acting as an off-target ER antagonist.

  • Readout: After 6 days of incubation, assess cell viability using an Alamar Blue (resazurin reduction) fluorometric assay.

Critical Considerations: The 17β-HSD2 Counter-Screen

When validating 2M5NP analogs, you must perform a counter-screen against 17β-HSD2 . Why? Because 17β-HSD2 catalyzes the exact reverse reaction—oxidizing the potent E2 back into the weak E1[4]. In the context of breast cancer, 17β-HSD2 acts as a natural tumor suppressor.

If your 2M5NP analog lacks selectivity and accidentally inhibits Type 2 alongside Type 1, you will trap the existing E2 in its highly active state, effectively negating the therapeutic benefit of the drug. A successful 2M5NP analog must demonstrate an IC₅₀ for 17β-HSD2 that is at least 100-fold higher than its IC₅₀ for 17β-HSD1[3].

References

  • Marchais-Oberwinkler, S., et al. "Substituted 6-Phenyl-2-naphthols. Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Design, Synthesis, Biological Evaluation, and Pharmacokinetics." Journal of Medicinal Chemistry, 2008.[Link]

  • Frotscher, M., et al. "Design, Synthesis, and Biological Evaluation of (Hydroxyphenyl)naphthalene and -quinoline Derivatives: Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) for the Treatment of Estrogen-Dependent Diseases." Journal of Medicinal Chemistry, 2008.[Link]

  • Poirier, D., et al. "Recent advances in the development of 17beta-hydroxysteroid dehydrogenase inhibitors." Steroids, 2024.[Link]

  • Maltais, R., et al. "A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models." Cancers, 2021.[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling 2-Methyl-5-(naphthalen-2-YL)phenol

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of novel chemical intermediates. 2-Methyl-5-(naphthalen-2-YL)phenol is a specialized, highly lipophilic phenolic de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of novel chemical intermediates. 2-Methyl-5-(naphthalen-2-YL)phenol is a specialized, highly lipophilic phenolic derivative. While it shares the baseline corrosive and systemic toxicity profile of standard phenol, its structural modifications demand a more rigorous approach to laboratory safety.

This guide provides the definitive operational and disposal plans required to handle this compound safely, moving beyond basic compliance to explain the physicochemical causality behind each protocol.

Mechanistic Risk Assessment: The Causality of Hazard

To design an effective safety protocol, we must first understand the chemical causality of the hazard.

  • The Phenol Core (Systemic Toxicity): The hydroxyl group on the aromatic ring is highly corrosive. Upon dermal contact, it denatures epidermal proteins and uncouples oxidative phosphorylation, leading to rapid cellular necrosis[1]. Furthermore, it has a localized anesthetic effect, meaning severe tissue damage can occur before the researcher feels any pain[2].

  • The Naphthyl and Methyl Moieties (Lipophilicity): The addition of a 2-methyl group and a bulky 5-(2-naphthyl) ring drastically increases the compound's partition coefficient (LogP). This extreme lipophilicity means the compound will partition into the lipid bilayers of the stratum corneum much faster than unsubstituted phenol, accelerating percutaneous absorption.

  • Physical State: Unlike liquid phenol solutions, this compound is typically a solid at room temperature. Therefore, the primary acute hazard shifts from vapor inhalation to the generation of aerosolized dust during weighing and manipulation[3].

Quantitative Safety Baselines

Because specific occupational exposure limits for novel derivatives like 2-Methyl-5-(naphthalen-2-YL)phenol are rarely established, we must apply the regulatory baselines for unsubstituted phenol as an absolute minimum standard, adjusting our Personal Protective Equipment (PPE) upward to account for the compound's increased lipophilicity.

Table 1: Regulatory Exposure Limits (Phenol Proxy) [4]

AgencyMetricLimit ValueTime Frame
OSHA Permissible Exposure Limit (PEL)5 ppm (19 mg/m³)8-hour TWA
NIOSH Recommended Exposure Limit (REL)5 ppm (19 mg/m³)10-hour TWA
NIOSH Ceiling Limit15.6 ppm (60 mg/m³)15-minute max
IDLH Immediate Danger to Life/Health250 ppmN/A

Table 2: Glove Permeability & Selection Matrix [2][5][6]

Glove MaterialThicknessBreakthrough TimeProtection LevelScientific Rationale
Standard Nitrile 4-mil< 1 minuteDO NOT USE Phenol rapidly degrades the polymer matrix. Lipophilic derivatives penetrate almost instantly.
Heavy Neoprene 8-mil1 - 4 hoursModerateAcceptable only as an outer layer for incidental splash protection during dry weighing.
Butyl Rubber >15-mil> 8 hoursExcellentPrimary choice for extended handling and solution preparation. Highly resistant to phenolic permeation.
Silver Shield® Variable> 8 hoursExcellentIdeal for emergency spill cleanup and high-concentration decontamination.
Mandatory Personal Protective Equipment (PPE)

Based on the permeability data above, the following PPE is strictly required for any manipulation of 2-Methyl-5-(naphthalen-2-YL)phenol:

  • Hand Protection: Double-gloving is mandatory. Wear a 4-mil nitrile inner glove (for dexterity and secondary protection) and an 8-mil Neoprene or Butyl rubber outer glove. If gloves are contaminated, doff them immediately[5].

  • Body Protection: A fully buttoned, fluid-resistant lab coat. If handling volumes of dissolved compound exceeding 50 mL, a butyl rubber apron is required to prevent torso permeation[1].

  • Eye/Face Protection: Chemical splash goggles. Standard safety glasses are insufficient due to the lack of a peripheral seal. If dissolving the compound, a polycarbonate face shield must be worn over the goggles[7].

  • Engineering Controls: All open-container work must be conducted inside a certified chemical fume hood with a face velocity of 80-120 fpm[7].

Operational Plan: Step-by-Step Handling Workflow

OperationalWorkflow Prep 1. Preparation Verify PEG-400 & PPE Hood 2. Containment Transfer to Fume Hood Prep->Hood Weigh 3. Manipulation Weigh/Dissolve Compound Hood->Weigh Decon 4. Decontamination Wipe with Soap/Water Weigh->Decon Waste 5. Disposal Segregate Phenolic Waste Decon->Waste

Fig 1. Standard operational workflow for handling lipophilic phenolic compounds.

Protocol: Safe Weighing and Dissolution

  • Pre-Operational Verification: Before opening the chemical container, visually verify that a bottle of Polyethylene Glycol (PEG 300 or 400) is present on the benchtop. Causality: Immediate access to PEG is the only effective first-aid for dermal exposure[6].

  • Environmental Setup: Ensure the fume hood is operational. Clear the hood of incompatible chemicals (e.g., strong oxidizers, chemically active metals)[8].

  • Containment & Transport: Transport the sealed vial of 2-Methyl-5-(naphthalen-2-YL)phenol in a secondary, shatter-resistant polyethylene container[8].

  • Manipulation (Weighing): Place an analytical balance or a static-free weighing enclosure inside the hood. Use an anti-static spatula to transfer the solid. Avoid rapid movements that generate aerosolized dust.

  • Dissolution: Add the target solvent (e.g., DMSO, ethanol) directly to the weighing vessel inside the hood. Critical Warning: Do not heat the mixture to accelerate dissolution. Heating increases vapor pressure and inhalation risk[5].

  • Surface Decontamination: After sealing the working solution, wipe down the balance, spatulas, and hood surface with a soap and water solution. Causality: Do not use acetone or ethanol for cleaning surfaces; these solvents will dissolve residual compound and carry it rapidly through your gloves and skin[2].

Emergency Response: The PEG Decontamination Protocol

The standard laboratory reflex to flush a chemical spill with water is dangerous when dealing with lipophilic phenols. Because the compound has low water solubility, low-flow water will merely dilute it slightly and spread it over a larger surface area, increasing the rate of systemic absorption[2][6].

Instead, we utilize Polyethylene Glycol (PEG 300 or 400). PEG is an amphiphilic polymer that creates an osmotic and solubility gradient, acting as a "solvent sink" to actively draw the lipophilic compound out of the stratum corneum[1].

DermalExposureResponse Start Dermal Exposure Detected RemovePPE 1. Remove Contaminated PPE Start->RemovePPE ApplyPEG 2. Apply PEG 300/400 (Do NOT use water) RemovePPE->ApplyPEG Wipe 3. Wipe away PEG & Phenol ApplyPEG->Wipe CheckOdor Odor Remains? Wipe->CheckOdor CheckOdor->ApplyPEG Yes Shower 4. Emergency Shower (15+ mins) CheckOdor->Shower No Medical 5. Seek Immediate Medical Attention Shower->Medical

Fig 2. Emergency dermal exposure response pathway for lipophilic phenols.

First Aid Procedure (Dermal):

  • Isolate: Immediately remove all contaminated clothing and PPE. Do not pull contaminated shirts over the head; cut them off if necessary[9].

  • Apply PEG: Liberally apply PEG 300 or 400 to the affected area using gauze pads.

  • Wipe and Repeat: Gently wipe off the PEG and the dissolved phenol. Repeat this application and wiping process continuously until the distinct, sweet/acrid odor of phenol is no longer detectable[6].

  • Shower: Only after the PEG treatment (or if the exposure is massive and PEG is insufficient), move to the emergency safety shower and flush with copious amounts of water for at least 15 minutes[9].

  • Medical Attention: Seek immediate medical evaluation, even if no pain is felt, due to the anesthetic properties of the compound[2].

Disposal & Waste Management Plan

Phenolic compounds are heavily regulated environmental pollutants and must be managed with strict cradle-to-grave oversight[10].

  • Segregation: Collect all 2-Methyl-5-(naphthalen-2-YL)phenol waste (both solid and liquid) in dedicated, clearly labeled hazardous waste containers. Do not mix with general organic solvent waste, as phenolic mixtures require specialized incineration[6].

  • Solid Waste: Double-bag all contaminated absorbent materials, empty vials, and contaminated disposable PPE (e.g., nitrile gloves) in heavy-duty hazardous waste bags[2].

  • Secondary Containment: Store waste containers in secondary containment bins below eye level, away from strong oxidizers and acids[8].

  • Pickup: Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department. Never dispose of phenolic solutions down the sink[8].

References
  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." yale.edu. 7

  • Duke Occupational & Environmental Safety Office. "OESO Phenol Guideline." duke.edu.5

  • Cornell Environment, Health and Safety. "Appendix P - Phenol First Aid Guide and PPE." cornell.edu. 1

  • Tulane Office of Environmental Health and Safety. "FACT SHEET: Phenol." tulane.edu. 2

  • University of Michigan Environment, Health & Safety. "Phenol." umich.edu. 8

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." nj.gov. 4

  • Wayne State University Office of Environmental Health and Safety. "Phenol." wayne.edu. 6

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." ucr.edu.3

  • National Research Council. "Prudent Practices in the Laboratory - Handling and Disposal of Chemicals." reed.edu. 10

  • University of New Mexico Chemistry Department. "Standard Operating Procedure." unm.edu. 9

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(naphthalen-2-YL)phenol
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(naphthalen-2-YL)phenol
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